molecular formula C6H3BrN2 B120836 3-Bromo-4-cyanopyridine CAS No. 13958-98-0

3-Bromo-4-cyanopyridine

Cat. No.: B120836
CAS No.: 13958-98-0
M. Wt: 183.01 g/mol
InChI Key: VPDIXJCBBUZNPO-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanopyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIXJCBBUZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454223
Record name 3-Bromo-4-cyanopyridine
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Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13958-98-0
Record name 3-Bromo-4-cyanopyridine
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Record name 3-Bromo-4-cyanopyridine
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Foundational & Exploratory

3-Bromo-4-cyanopyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic pathways of 3-Bromo-4-cyanopyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it a compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science.

Core Physical and Chemical Properties

This compound is a substituted pyridine ring featuring a bromine atom at the 3-position and a cyano group at the 4-position. This unique arrangement of functional groups imparts favorable reactivity for various chemical transformations.[1] The compound typically appears as a white to brown crystalline powder.[1][2]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 13958-98-0[1][3][4]
Molecular Formula C₆H₃BrN₂[1][3][4][5]
Molecular Weight 183.01 g/mol [1][4][5]
Melting Point 91 - 95 °C[1][2]
Boiling Point 267.5 ± 25.0 °C (Predicted)[6][7]
Density 1.7 ± 0.1 g/cm³ (Predicted)[6][7]
Appearance White to gray to brown powder/crystal[1][2]
Purity ≥ 96% (GC)[1][2]
pKa -0.48 ± 0.18 (Predicted)[7]
LogP 1.23[6]
Topological Polar Surface Area 36.7 Ų[5]
Exact Mass 181.94796 Da[5]
MDL Number MFCD00234143[1][3]

Reactivity and Chemical Profile

The chemical reactivity of this compound is dominated by the presence of the bromine and cyano groups on the electron-deficient pyridine ring.

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

  • Coupling Reactions: It is a valuable substrate for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][8] This reactivity is fundamental to its role as a building block for more complex molecules in pharmaceutical and agrochemical development.[1]

  • Stability: The compound should be stored in a cool, dark place, with recommended storage temperatures between 2 - 8 °C or at room temperature in an inert atmosphere.[1][7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development.

Representative Synthesis: Sandmeyer Reaction

A common and effective method for the synthesis of aryl bromides from primary aromatic amines is the Sandmeyer reaction. The following protocol describes a representative synthesis of this compound from 3-Amino-4-cyanopyridine.

Materials:

  • 3-Amino-4-cyanopyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: 3-Amino-4-cyanopyridine is dissolved in a cooled aqueous solution of hydrobromic acid (e.g., 0-5 °C). A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This process forms the intermediate diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared, cold diazonium salt solution is slowly added to the CuBr solution. Nitrogen gas evolution should be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the reaction goes to completion. The mixture is then cooled and neutralized with a sodium hydroxide solution.

  • Extraction and Purification: The aqueous mixture is extracted several times with an organic solvent like dichloromethane. The combined organic layers are washed, dried over an anhydrous salt like MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed.

  • Gas Chromatography (GC): Purity is often assessed by GC, with typical purities reported as ≥ 96%.[1][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong, sharp peak characteristic of the nitrile (C≡N) stretch would be expected around 2220 cm⁻¹.[10] Aromatic C-H and C=C/C=N stretches would also be present in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak [M]⁺ appearing at m/z 182 and [M+2]⁺ at m/z 184.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthesis_Workflow Start 3-Amino-4-cyanopyridine Diazonium In situ Diazonium Salt Start->Diazonium 1. HBr, NaNO₂ 2. 0-5 °C Product This compound Diazonium->Product CuBr

Caption: Synthetic route to this compound via Sandmeyer reaction.

Applications in Research and Development

This compound is a valuable building block in several industrial and research areas:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the creation of various pharmaceutical agents, including those for anti-cancer and anti-inflammatory applications.[1]

  • Agrochemical Development: The compound plays a significant role in the synthesis of modern agrochemicals such as herbicides and pesticides.[1]

  • Material Science: It is utilized in the formulation of advanced materials, contributing to the development of specialized polymers and coatings.[1]

  • Fluorescent Probes: Its structure is employed in the design of fluorescent probes for biological imaging applications.[1]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][5] It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanopyridine, a key building block in medicinal chemistry and agrochemical development, is a substituted pyridine ring bearing both a bromine atom and a cyano group.[1] Its unique electronic properties and functional group handles make it a versatile precursor for the synthesis of a wide array of more complex molecules, including novel therapeutic agents for oncology and infectious diseases.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The strategic importance of this compound (also known as 3-bromo-4-pyridinecarbonitrile or 3-bromoisonicotinonitrile) lies in its utility as a versatile intermediate.[1] The presence of the electron-withdrawing cyano group and the reactive bromine atom on the pyridine scaffold allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the construction of complex molecular architectures found in many biologically active compounds. This guide will focus on the most practical and widely applicable synthetic methodologies for the preparation of this important starting material.

Synthetic Pathways

Two principal synthetic strategies have emerged for the synthesis of this compound: the Sandmeyer reaction starting from an amino-substituted pyridine and palladium-catalyzed cyanation of a dihalo-pyridine precursor.

Sandmeyer Reaction from 3-Amino-4-cyanopyridine

The Sandmeyer reaction is a classic and reliable method for the introduction of a variety of functional groups, including cyano and halo groups, onto an aromatic ring via a diazonium salt intermediate.[2][3][4] In the context of this compound synthesis, the logical precursor is 3-amino-4-cyanopyridine. This pathway involves two key steps: diazotization of the amino group and subsequent displacement of the diazonium group with a bromide source, typically using a copper(I) bromide catalyst.

Sandmeyer Reaction 3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine Diazonium Salt Diazonium Salt 3-Amino-4-cyanopyridine->Diazonium Salt NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt->this compound CuBr Palladium-Catalyzed Cyanation 3,4-Dibromopyridine 3,4-Dibromopyridine This compound This compound 3,4-Dibromopyridine->this compound Pd Catalyst, Ligand K4[Fe(CN)6], KOAc Dioxane/Water, 100 °C Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reagent Addition->Reaction Monitoring (TLC/GC) Work-up Work-up Reaction Monitoring (TLC/GC)->Work-up Extraction Extraction Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization NMR Spectroscopy NMR Spectroscopy Recrystallization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Mass Spectrometry->Purity Analysis (GC/HPLC)

References

An In-Depth Technical Guide to 3-Bromo-4-cyanopyridine (CAS: 13958-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-cyanopyridine, with the CAS number 13958-98-0, is a halogenated pyridine derivative that serves as a pivotal building block in synthetic organic chemistry.[1] Its unique electronic and structural features, arising from the presence of a bromine atom and a cyano group on the pyridine ring, make it a versatile reagent for the construction of complex heterocyclic molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 13958-98-0[3]
Molecular Formula C₆H₃BrN₂[3]
Molecular Weight 183.01 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 93-95 °C[2]
Boiling Point 267.5 °C at 760 mmHg (Predicted)[4]
Purity >97%[2]
Synonyms 3-Bromoisonicotinonitrile, 3-Bromo-4-pyridinecarbonitrile[5]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Although a publicly available, comprehensive dataset for the target molecule is limited, typical spectral features can be inferred from related compounds and general principles.

Spectroscopy Expected Features
¹H NMR Aromatic protons would exhibit characteristic shifts and coupling patterns. The proton at C2 would likely be the most downfield, followed by the proton at C6, and then the proton at C5.
¹³C NMR Six distinct signals are expected for the six carbon atoms. The carbon of the cyano group would appear in the 115-120 ppm region. The carbon attached to the bromine (C3) would be significantly shielded.
IR Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2210 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-Amino-4-cyanopyridine.[7][8] This multi-step process involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of 3-Amino-4-cyanopyridine

A potential precursor, 3-Amino-4-cyanopyridine, can be synthesized from 4-cyanopyridine through nitration followed by reduction.

Step 2: Diazotization of 3-Amino-4-cyanopyridine

  • Dissolve 3-Amino-4-cyanopyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Continue stirring for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 3: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

G Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction 4-Cyanopyridine 4-Cyanopyridine 3-Nitro-4-cyanopyridine 3-Nitro-4-cyanopyridine 4-Cyanopyridine->3-Nitro-4-cyanopyridine Nitration 3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine 3-Nitro-4-cyanopyridine->3-Amino-4-cyanopyridine Reduction Diazonium Salt Diazonium Salt 3-Amino-4-cyanopyridine->Diazonium Salt NaNO2, HBr This compound This compound Diazonium Salt->this compound CuBr

Caption: Synthetic pathway to this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, primarily at the C3 position, leveraging the reactivity of the carbon-bromine bond. This makes it a valuable precursor for introducing diverse functionalities onto the pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to generate 3-aryl or 3-heteroaryl-4-cyanopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing alkynylpyridines, which are important intermediates in medicinal chemistry.

Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and the terminal alkyne (1.1-1.5 eq.).

  • Add a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • After the reaction is complete, remove the solvent and purify the product, typically by column chromatography.

G Cross-Coupling Reactions of this compound cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling This compound This compound Aryl/Heteroaryl-4-cyanopyridine Aryl/Heteroaryl-4-cyanopyridine This compound->Aryl/Heteroaryl-4-cyanopyridine Pd catalyst, Base Alkynyl-4-cyanopyridine Alkynyl-4-cyanopyridine This compound->Alkynyl-4-cyanopyridine Pd catalyst, Cu(I), Base Boronic Acid Boronic Acid Boronic Acid->Aryl/Heteroaryl-4-cyanopyridine Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynyl-4-cyanopyridine

Caption: Key cross-coupling reactions involving this compound.

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs) and cannabinoid receptor 2 (CB2).

Nicotinic Acetylcholine Receptor (nAChR) Ligands

nAChRs are ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems.[9] Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[10][11] this compound serves as a scaffold for the synthesis of novel nAChR modulators. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the nAChR binding pocket.

G Nicotinic Acetylcholine Receptor Signaling Pathway nAChR Ligand nAChR Ligand nAChR nAChR nAChR Ligand->nAChR Binds Ion Influx Na⁺/Ca²⁺ Influx nAChR->Ion Influx Activates Depolarization Depolarization Ion Influx->Depolarization Signaling Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Depolarization->Signaling Cascade Initiates Cellular Response Neurotransmitter Release, Gene Expression, Neuronal Survival Signaling Cascade->Cellular Response Leads to

Caption: Simplified nAChR signaling cascade.

Cannabinoid Receptor 2 (CB2) Agonists

The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain. Unlike the CB1 receptor, activation of CB2 is not associated with psychotropic effects. This compound derivatives have been explored as scaffolds for the development of selective CB2 agonists. The cyano group can participate in hydrogen bonding interactions within the receptor binding site, contributing to affinity and selectivity.

G Cannabinoid Receptor 2 (CB2) Signaling Pathway CB2 Agonist CB2 Agonist CB2 Receptor CB2 Receptor CB2 Agonist->CB2 Receptor Binds Gi/o Protein Gi/o Protein CB2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase (Inhibition) Gi/o Protein->Adenylyl Cyclase MAPK Pathway MAPK Pathway (Activation) Gi/o Protein->MAPK Pathway cAMP ↓ cAMP Adenylyl Cyclase->cAMP Immune Response Modulation of Immune Response cAMP->Immune Response MAPK Pathway->Immune Response

Caption: Overview of CB2 receptor signaling.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a wide array of substituted pyridine derivatives. Its application in the synthesis of ligands for nAChRs and CB2 receptors highlights its significance in the fields of neuroscience and immunology. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 3-Bromo-4-cyanopyridine: Structure, Nomenclature, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanopyridine, a halogenated pyridine derivative, is a versatile building block in synthetic organic chemistry with significant applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and synthesis. Furthermore, it delves into its emerging role in drug discovery, particularly as a key intermediate in the synthesis of kinase inhibitors, with a focus on the PIM-1 signaling pathway. Detailed experimental protocols for its synthesis and characterization, where available, are presented to facilitate its practical application in a research and development setting.

Structure and Nomenclature

This compound is a substituted pyridine ring bearing a bromine atom at the 3-position and a cyano group at the 4-position.

Chemical Structure:

IUPAC Name: 3-bromopyridine-4-carbonitrile[1]

Synonyms: 3-Bromo-4-pyridinecarbonitrile, 3-Bromoisonicotinonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 13958-98-0[1][2]
Molecular Formula C₆H₃BrN₂[2]
Molecular Weight 183.01 g/mol [2]
Appearance White to Gray to Brown powder to crystal[1]
Melting Point 91.0 to 95.0 °C[1]
Purity (by GC) >96.0%[1]

Synthesis and Characterization

General Synthesis Protocol: Bromination of 4-Cyanopyridine

Objective: To synthesize this compound by the electrophilic bromination of 4-cyanopyridine.

Materials:

  • 4-Cyanopyridine

  • Bromine (Br₂)

  • Sulfuric acid (H₂SO₄) or other suitable solvent/catalyst system

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 4-cyanopyridine in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to a basic pH.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (temperature, reaction time, solvent, and catalyst) is crucial for achieving high yields and purity.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related cyanopyridine isomers, the following are the expected key features in its spectra.

General Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically operating at 75 or 100 MHz for carbon, using a proton-decoupled sequence.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the cyano group and the bromine atom.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the cyano group (C4) and the carbon atom bonded to the bromine atom (C3) will be significantly deshielded. The cyano carbon itself will appear at a characteristic downfield shift.

General Protocol for FT-IR Data Acquisition:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

Expected IR Spectral Features:

  • C≡N stretch: A sharp, strong absorption band is expected in the region of 2240-2210 cm⁻¹, characteristic of the nitrile group.

  • C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the pyridine ring vibrations.

  • C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C-Br stretch: A weaker absorption in the fingerprint region (typically below 1000 cm⁻¹) corresponding to the carbon-bromine bond.

General Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Features: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and/or the cyano group.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the cyano group, which can be transformed into other functional groups.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of kinase inhibitors, particularly for the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family.[3] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in the regulation of cell proliferation, survival, and apoptosis.[4] Overexpression of PIM kinases is associated with various types of cancer, making them attractive targets for cancer therapy.[4]

Derivatives of 3-cyanopyridine have shown potent inhibitory activity against PIM-1 kinase.[3][5] The pyridine core acts as a scaffold, and the substituents at various positions can be modified to optimize binding to the kinase active site. The bromine atom at the 3-position is particularly useful for introducing diversity through reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of drug discovery, it is widely used to couple aryl or heteroaryl halides with boronic acids or esters. The following is a general protocol that can be adapted for the reaction of this compound with a suitable boronic acid.

Objective: To synthesize a biaryl compound by coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

PIM-1 Signaling Pathway and Inhibition

PIM-1 kinase is a downstream effector of several signaling pathways, most notably the JAK/STAT pathway.[][7] Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1.[][7] Once expressed, PIM-1 kinase phosphorylates a variety of downstream substrates to promote cell survival and proliferation and inhibit apoptosis.

The following diagram, generated using the DOT language, illustrates a simplified representation of the PIM-1 signaling pathway and the point of intervention for PIM-1 inhibitors derived from this compound.

PIM1_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene STAT->PIM1_Gene Induces Transcription (in Nucleus) PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Downstream Downstream Substrates PIM1_Kinase->Downstream Phosphorylates Cell_Effects Cell Proliferation & Survival (Cancer) Downstream->Cell_Effects Leads to Inhibitor PIM-1 Inhibitor (Derived from This compound) Inhibitor->PIM1_Kinase Inhibits

Figure 1: Simplified PIM-1 Signaling Pathway and Inhibition.

This diagram illustrates how extracellular signals lead to the activation of PIM-1 kinase, which in turn promotes cancer cell proliferation and survival. PIM-1 inhibitors, synthesized using this compound as a key intermediate, can block the activity of PIM-1 kinase, thereby disrupting this pro-cancerous signaling cascade.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of its functional groups make it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. The ability to functionalize the pyridine ring through reactions such as the Suzuki-Miyaura coupling provides a straightforward route to a diverse range of compounds for structure-activity relationship studies. As research into targeted cancer therapies continues to expand, the importance of key intermediates like this compound in the development of novel and effective drugs is set to grow. This guide provides a foundational understanding of its properties and applications, aiming to support researchers in leveraging this compound for their drug development endeavors.

References

Spectroscopic Profile of 3-Bromo-4-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-cyanopyridine (also known as 3-bromopyridine-4-carbonitrile), a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format to facilitate research and development.

Chemical Structure and Properties

  • IUPAC Name: 3-bromopyridine-4-carbonitrile[1]

  • Molecular Formula: C₆H₃BrN₂[1][2]

  • Molecular Weight: 183.01 g/mol [1][2]

  • Monoisotopic Mass: 181.94796 Da[1]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public databases, the following tables summarize the expected and reported data based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0s-
H-57.8 - 8.0d~5.0
H-68.7 - 8.9d~5.0

Note: Predictions are based on the analysis of substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3120 - 123
C-4130 - 133
C-5128 - 131
C-6150 - 153
CN115 - 118

Note: Predictions are based on the analysis of substituted pyridines and nitriles. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220 - 2240 (strong, sharp)
C=N, C=C (Aromatic Ring)1550 - 1600
C-H (Aromatic)3000 - 3100
C-Br500 - 600
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
182/184[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
103[M - Br]⁺
76[M - Br - HCN]⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available in the public domain. However, the following provides standardized methodologies for obtaining NMR, IR, and MS data for similar aromatic, halogenated compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_synthesis Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Solid sample (ATR) MS Mass Spectrometry Sample->MS Direct infusion or GC Structure_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Synthetic Landscape of 3-Bromo-4-cyanopyridine: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-cyanopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the bromine atom, the electron-withdrawing cyano group, and the pyridine nitrogen, create a rich and tunable reactivity profile. This technical guide provides an in-depth analysis of the reactivity of the pyridine ring in this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended to serve as a comprehensive resource for researchers, offering detailed experimental protocols, quantitative data, and visual guides to facilitate the strategic design and execution of synthetic routes involving this valuable intermediate.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the ability to selectively functionalize it is paramount in drug discovery.[1] The presence of a bromine atom at the 3-position and a cyano group at the 4-position of the pyridine ring in this compound offers multiple avenues for molecular elaboration. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents.[2] Concurrently, the electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing cyano group, activates the ring towards nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The primary reactions discussed in this section are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.[3] The general transformation is depicted below:

Suzuki_Miyaura_Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 3-R-4-cyanopyridine catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

While specific data for this compound is not extensively documented in readily available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of analogous bromopyridines. These examples serve as a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[4]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[4]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add this compound, arylboronic acid, and base to Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add palladium catalyst prep2->prep3 prep4 Add degassed solvent prep3->prep4 react1 Heat to desired temperature with stirring prep4->react1 react2 Monitor reaction by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with organic solvent, wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 Buchwald_Hartwig_Reaction reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 3-(R¹R²N)-4-cyanopyridine catalyst->product Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add catalyst, ligand, base, and This compound to Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 prep4 Add amine prep3->prep4 react1 Heat to desired temperature with stirring prep4->react1 react2 Monitor reaction progress react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench with aq. NH₄Cl workup1->workup2 workup3 Extract, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 Sonogashira_Reaction reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 3-(R-C≡C)-4-cyanopyridine catalyst->product SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Py_Br_CN This compound Intermediate Meisenheimer-like Intermediate Py_Br_CN->Intermediate + Nu⁻ Nu Nu⁻ Product Substituted Pyridine Intermediate->Product - Br⁻ LG Br⁻

References

An In-depth Technical Guide to the Key Reactions of 3-Bromo-4-cyanopyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-cyanopyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of a bromine atom and a cyano group on the pyridine ring, allow for a diverse range of chemical transformations. The electron-withdrawing nature of the cyano group and the pyridine nitrogen activates the C-Br bond towards various cross-coupling reactions, while the cyano group itself can undergo further chemical modifications. This guide provides a comprehensive overview of the key reactions of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactions and Methodologies

The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position. Other important transformations include nucleophilic aromatic substitution and modifications of the cyano group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient construction of complex molecules.[1] this compound is an excellent substrate for these reactions due to the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Quantitative Data: Suzuki-Miyaura Coupling of this compound

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O901285-95General Protocol
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane100880-90General Protocol
Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101675-85General Protocol

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Coupling Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[4][5] This reaction is instrumental in the synthesis of a wide range of nitrogen-containing compounds.[6]

Quantitative Data: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[7]
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High[4]
MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF706-18Good[4]

Note: Yields are based on reactions with similar bromopyridine substrates and serve as a general guideline.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[4]

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Setup Assemble dry Schlenk tube under inert atmosphere Start->Setup AddReagents Add Pd catalyst, ligand, base, and this compound Setup->AddReagents Evacuate Evacuate and backfill with inert gas (3x) AddReagents->Evacuate AddSolvent Add anhydrous solvent Evacuate->AddSolvent AddAmine Add amine AddSolvent->AddAmine React Heat and stir (e.g., 80-110 °C) AddAmine->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: Quench, extract, dry, concentrate Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End End Purify->End

A typical experimental workflow for the Buchwald-Hartwig amination.

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[8][9]

Quantitative Data: Sonogashira Coupling of this compound Analogs

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[10]
1-OctynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1693[11]
4-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100394[10]

Note: Data is for the coupling of 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine, providing a strong basis for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper co-catalyst (e.g., CuI).[12]

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 100 °C).[10][12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reaction Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition PdII_Aryl_Pd Ar-Pd(II)L₂(Br) OxAdd_Pd->PdII_Aryl_Pd Transmetalation_Pd Transmetalation PdII_Aryl_Pd->Transmetalation_Pd PdII_Coupling_Pd Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->PdII_Coupling_Pd CuX Cu(I)Br Transmetalation_Pd->CuX RedElim_Pd Reductive Elimination PdII_Coupling_Pd->RedElim_Pd RedElim_Pd->Pd0 Product (Ar-C≡CR) ArylHalide_Pd This compound ArylHalide_Pd->OxAdd_Pd CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne_Cu R-C≡CH + Base Alkyne_Cu->CuX CuAcetylide->Transmetalation_Pd Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Coupling Ar-Pd(II)L₂(R') Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R' RedElim->Product ArylHalide This compound ArylHalide->OxAdd Organostannane R'-Sn(Bu)₃ Organostannane->Transmetalation

References

Navigating the Synthesis and Procurement of 3-Bromo-4-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanopyridine is a key heterocyclic building block in medicinal chemistry and materials science, sought after for its utility in the synthesis of a variety of functionalized molecules. This technical guide provides an in-depth overview of its commercial availability, offering a comparative summary of suppliers. Furthermore, it details a representative experimental protocol for its synthesis and explores the significant roles of its derivatives as modulators of crucial biological targets, namely nicotinic acetylcholine receptors (nAChRs) and cannabinoid receptor 2 (CB2). This document aims to equip researchers and drug development professionals with the critical information required for the efficient procurement and application of this versatile chemical intermediate.

Commercial Availability and Suppliers

This compound (CAS No. 139586-13-1) is readily available from a range of chemical suppliers. The offerings vary in terms of purity, quantity, and pricing, catering to diverse research and development needs. A summary of prominent suppliers and their product specifications is presented in Table 1. Researchers are advised to request certificates of analysis for lot-specific data to ensure the quality and purity of the compound for their specific applications.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Santa Cruz BiotechnologyInquireInquire
BioRuler95% - 98%250mg, 1g
TCI Chemicals>96.0% (GC)1g, 5g
Manchester Organics95%5g, 10g
Chem-Impex International≥ 96% (GC)1g
Lab Pro Inc.Min. 96.0% (GC)1g
Sigma-Aldrich97%Inquire
CRO SPLENDID LABInquireInquire

Note: Pricing information is subject to change and is often available upon request from the supplier. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound: An Experimental Protocol

While various methods for the synthesis of brominated and cyanated pyridines exist, a common approach involves the Sandmeyer reaction starting from an appropriate aminopyridine precursor. The following is a representative, detailed experimental protocol for the synthesis of this compound.

Reaction Scheme:

4-Amino-3-bromopyridine → this compound

Materials and Reagents:

  • 4-Amino-3-bromopyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, dissolve 4-amino-3-bromopyridine in 48% hydrobromic acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

G cluster_reactants Reactants & Reagents cluster_steps Synthetic Steps cluster_product Final Product 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine Diazotization Diazotization (-5 to 0 °C) 4-Amino-3-bromopyridine->Diazotization HBr HBr HBr->Diazotization NaNO2 NaNO2 NaNO2->Diazotization CuCN CuCN Sandmeyer Sandmeyer Reaction (Cyanation) CuCN->Sandmeyer NaCN NaCN NaCN->Sandmeyer Diazotization->Sandmeyer Diazonium Salt Intermediate Workup Aqueous Work-up Sandmeyer->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Synthetic Workflow for this compound

Applications in Drug Discovery: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as valuable scaffolds in the design of potent and selective ligands for important biological targets, notably nicotinic acetylcholine receptors and cannabinoid receptor 2.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[1] Dysregulation of nAChR signaling is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2] The pyridine core of this compound serves as a key pharmacophore for interaction with nAChRs. By functionalizing the bromine and cyano groups, medicinal chemists can develop novel ligands with tailored affinities and selectivities for different nAChR subtypes.

Upon binding of an agonist like acetylcholine or nicotine, the nAChR channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺).[1] This influx causes depolarization of the cell membrane and initiates downstream signaling cascades. In the central nervous system, this can lead to the activation of voltage-gated calcium channels and the release of various neurotransmitters. Furthermore, Ca²⁺ influx can trigger intracellular signaling pathways involving protein kinase C (PKC) and the Ras-Raf-MEK-ERK pathway, which are involved in neuronal survival and plasticity.[3]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor Cations Na+ / Ca2+ Influx nAChR->Cations Channel Opening Agonist Acetylcholine / Nicotine (or Synthetic Ligand) Agonist->nAChR Depolarization Membrane Depolarization Cations->Depolarization PKC Protein Kinase C Cations->PKC VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Neurotransmitter_Release Neurotransmitter Release VGCC->Neurotransmitter_Release Cellular_Response Neuronal Survival & Plasticity Neurotransmitter_Release->Cellular_Response Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Cellular_Response

Nicotinic Acetylcholine Receptor Signaling Pathway
Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) predominantly expressed in the immune system.[4] Activation of CB2 receptors is generally associated with immunosuppressive and anti-inflammatory effects, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases, as well as for pain management.[4] The versatile structure of this compound allows for its elaboration into novel and selective CB2 receptor agonists.

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins.[5] This activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Reduced cAMP levels subsequently lead to decreased activity of protein kinase A (PKA).[5] Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK, p38), which can modulate gene expression and cellular responses related to inflammation and cell survival.[4][5]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2R Cannabinoid Receptor 2 (CB2) G_Protein Gi/o Protein CB2R->G_Protein Activation Agonist CB2 Agonist (e.g., derivative of This compound) Agonist->CB2R AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK Activation of βγ subunits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Inflammation & Pain PKA->Cellular_Response MAPK->Cellular_Response

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for researchers in drug discovery and materials science. Its utility is particularly highlighted by the successful development of its derivatives as potent modulators of nAChRs and CB2 receptors. This guide provides a foundational understanding of its procurement, synthesis, and application, empowering scientists to leverage this versatile building block in their research endeavors. The detailed experimental protocol and the elucidation of relevant signaling pathways offer a practical framework for the rational design and synthesis of novel bioactive compounds.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyanopyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-cyanopyridine and its derivatives, crucial intermediates in the development of novel therapeutics. The document details synthetic protocols for the core structure and its subsequent derivatization through common cross-coupling reactions. Furthermore, it delves into the biological significance of these compounds, particularly as inhibitors of PIM-1 kinase, a key regulator of cell survival and apoptosis.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved through a Sandmeyer reaction, a versatile method for the conversion of an amino group on an aromatic ring into various functional groups, including a nitrile.

General Synthetic Workflow

The overall synthetic strategy involves the diazotization of an aminopyridine precursor followed by cyanation. A plausible route starts from 3-amino-4-bromopyridine.

Synthetic Workflow for this compound Start 3-Amino-4-bromopyridine Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Bromo-3-pyridinediazonium bromide Diazotization->Diazonium_Salt Cyanation Sandmeyer Reaction (CuCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product

A general workflow for the synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of a cyanopyridine from an aminopyridine precursor.[1]

Materials:

  • Aminopyridine (e.g., 3-Amino-4-bromopyridine) (1.0 equiv)

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Ice

Procedure:

  • Diazotization: Dissolve the aminopyridine in aqueous HBr and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir the resulting mixture for 15-30 minutes to facilitate the complete formation of the diazonium salt.[1]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.[1]

  • Workup: Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60°C for approximately one hour to ensure the reaction goes to completion. After cooling, extract the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product can be purified by distillation, crystallization, or chromatography.[1]

Derivatization of this compound via Cross-Coupling Reactions

The bromine atom on the this compound core provides a reactive handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions are instrumental in creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Suzuki Coupling Workflow Start This compound Coupling Suzuki Coupling Start->Coupling Reagents Arylboronic Acid Pd Catalyst Base Reagents->Coupling Product 3-Aryl-4-cyanopyridine Derivative Coupling->Product

General workflow for the Suzuki coupling of this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • A suitable solvent system (e.g., water-extendable biphasic system - WEB)

  • Diethyl ether

Procedure:

  • In a reaction vessel, combine the this compound, arylboronic acid, and Pd(OAc)₂ in the solvent.

  • Stir the mixture at room temperature for the required time, monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction solution with diethyl ether.

  • The combined organic layers are then purified by column chromatography to yield the desired coupled product.

Table 1: Examples of Suzuki Coupling Reactions with 3-Bromopyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylboronic acidPd(OAc)₂ (0.02) / SPhos (0.04)K₃PO₄Toluene/H₂O1001698N/A
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801295N/A
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira Coupling Workflow Start This compound Coupling Sonogashira Coupling Start->Coupling Reagents Terminal Alkyne Pd Catalyst, Cu(I) cocatalyst Base Reagents->Coupling Product 3-Alkynyl-4-cyanopyridine Derivative Coupling->Product

General workflow for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines

This protocol describes a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, which can be adapted for this compound.[2]

Materials:

  • This compound (or derivative)

  • Terminal alkyne

  • Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • DMF

Procedure:

  • Combine the this compound derivative, terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, and Et₃N in DMF.

  • Heat the reaction mixture at 100°C for 3 hours.

  • After cooling, the product can be isolated and purified using standard techniques.[2]

Table 2: Examples of Sonogashira Coupling Reactions with 2-Amino-3-bromopyridine

EntryAlkyneYield (%)Reference
1Phenylacetylene96[2]
24-Ethynyltoluene94[2]
34-Methoxyphenylacetylene95[2]
44-Chlorophenylacetylene92[2]
53-Ethynylthiophene89[2]

Biological Significance: 3-Cyanopyridine Derivatives as PIM-1 Kinase Inhibitors

Derivatives of 3-cyanopyridine have garnered significant interest in drug discovery due to their diverse biological activities, including their potential as anticancer agents.[3] One of the key targets for these compounds is the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and the inhibition of apoptosis.[4]

The PIM-1 Kinase Signaling Pathway and Apoptosis

PIM-1 is a proto-oncogene that is overexpressed in several types of cancer. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as Bad. The phosphorylation of Bad prevents it from forming a complex with anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby inhibiting the intrinsic pathway of apoptosis.[4] PIM-1 can also regulate the expression of Bcl-2.[5] Inhibition of PIM-1 kinase activity can, therefore, lead to the induction of apoptosis in cancer cells.

PIM-1 Signaling Pathway cluster_0 Cell Survival PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cyanopyridine 3-Cyanopyridine Derivative Cyanopyridine->PIM1 inhibits

PIM-1 kinase pathway and its inhibition by 3-cyanopyridine derivatives.
Potency of 3-Cyanopyridine Derivatives as PIM-1 Inhibitors

Several studies have demonstrated the potent inhibitory activity of 3-cyanopyridine derivatives against PIM-1 kinase, leading to anticancer effects. The inhibitory concentration (IC₅₀) values for some of these derivatives highlight their potential as therapeutic agents.

Table 3: In Vitro PIM-1 Kinase Inhibitory Activity of Selected 3-Cyanopyridine Derivatives

CompoundPIM-1 IC₅₀ (µM)Reference
Compound 7h0.283[6]
Compound 8f0.58[6]
Staurosporine (Reference)0.223[6]
Quercetin (Reference)0.91[7]
Derivative with N,N-dimethyl phenyl group (2b)0.248
Derivative with N,N-dimethyl phenyl group (3b)0.13
Derivative with N,N-dimethyl phenyl group (4b)0.326
Derivative with N,N-dimethyl phenyl group (5b)0.245

The data presented in this guide underscore the importance of this compound as a versatile building block in medicinal chemistry. The synthetic routes described, coupled with the potent biological activity of the resulting derivatives, provide a solid foundation for the development of novel kinase inhibitors for cancer therapy. Further exploration of the SAR of these compounds will be crucial in optimizing their efficacy and selectivity.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and toxicity information for 3-Bromo-4-cyanopyridine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

PropertyValue
IUPAC Name 3-bromopyridine-4-carbonitrile[1]
Synonyms 3-Bromo-4-pyridinecarbonitrile, 3-Bromoisonicotinonitrile[2][3]
CAS Number 13958-98-0[1][4]
Molecular Formula C₆H₃BrN₂[1][3][4]
Molecular Weight 183.01 g/mol [1][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][4]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1][4]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]

Signal Word: Danger[1][2]

Hazard Pictograms:

  • alt text

  • alt text

Toxicological Information

While specific quantitative toxicity data such as LD50 values for this compound are not detailed in the provided search results, the GHS classification indicates that it is toxic if swallowed, inhaled, or in contact with skin.[1][2][4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

First-Aid Measures

Immediate medical attention is required in case of exposure.[4]

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician immediately.[4][6][7]
Skin Contact Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor/physician immediately.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention if eye irritation persists.[4][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[2][4][6]

Handling and Storage

Handling:

  • Use only outdoors or in a well-ventilated area.[6][7]

  • Wear personal protective equipment.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust, fume, mist, vapors, or spray.[6][7]

  • Wash hands and face thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6][8]

Storage:

  • Store in a cool, dark, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Store locked up.[6]

  • Store away from incompatible materials such as oxidizing agents.[6]

Personal Protective Equipment (PPE) and Engineering Controls

Engineering Controls:

  • Install a closed system or local exhaust ventilation.[6]

  • Ensure safety showers and eye wash stations are close to the workstation.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][9]

  • Hand Protection: Wear impervious gloves (e.g., nitrile or neoprene).[6][10]

  • Skin and Body Protection: Wear impervious protective clothing and boots as needed. A lab coat is essential.[6][9][10]

  • Respiratory Protection: Use a dust respirator or a self-contained breathing apparatus (SCBA) under appropriate government standards.[6]

Physical and Chemical Properties

PropertyValue
Appearance White to gray to brown powder or crystal[2][3]
Melting Point 91.0 to 95.0 °C[2][3]
Molecular Formula C₆H₃BrN₂[1][3][4]
Molecular Weight 183.01 g/mol [1][4]

Stability and Reactivity

  • Chemical Stability: Stable under proper and recommended storage conditions.[4][6] It may be moisture-sensitive.[4]

  • Possibility of Hazardous Reactions: No special reactivity has been reported.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Waste prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 handling1 Perform all manipulations in a chemical fume hood prep3->handling1 handling2 Avoid generating dust handling1->handling2 handling3 Use appropriate, clean equipment handling2->handling3 post1 Decontaminate workspace and equipment handling3->post1 post2 Dispose of waste in a labeled hazardous waste container post1->post2 post3 Remove PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Safe Handling Workflow for this compound.

G Conceptual Toxicity Assessment Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_analysis Data Analysis & Risk Assessment insilico1 QSAR Modeling for Toxicity Prediction insilico2 Read-Across from Structurally Similar Compounds insilico1->insilico2 invitro1 Cytotoxicity Assays (e.g., MTT, LDH) insilico2->invitro1 invitro2 Genotoxicity Assays (e.g., Ames Test) invitro1->invitro2 invitro3 Specific Organ Toxicity (e.g., Hepatotoxicity) invitro2->invitro3 invivo1 Acute Toxicity Studies (e.g., LD50 determination) invitro3->invivo1 invivo2 Sub-chronic and Chronic Toxicity Studies invivo1->invivo2 analysis1 Dose-Response Analysis invivo2->analysis1 analysis2 Hazard Identification and Characterization analysis1->analysis2 analysis3 Exposure Assessment analysis2->analysis3 analysis4 Risk Characterization analysis3->analysis4

Caption: Conceptual Toxicity Assessment Workflow.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not available in the public domain literature found. The conceptual workflow above illustrates a general approach to assessing the toxicity of a chemical compound. This process typically begins with computational (in silico) predictions, followed by laboratory-based (in vitro) cell assays, and may proceed to animal testing (in vivo) if necessary, culminating in a comprehensive risk assessment.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations.[7] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5]

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[2] In the realm of medicinal chemistry and drug development, the synthesis of heteroaromatic compounds is of paramount importance, as these scaffolds are prevalent in a vast number of bioactive molecules.

This application note provides a detailed protocol for the Suzuki coupling of 3-Bromo-4-cyanopyridine with various arylboronic acids. The resulting 3-aryl-4-cyanopyridine core is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The nitrile functionality offers a versatile handle for further chemical transformations, while the pyridine ring is a common motif in pharmacologically active agents.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetalation->pd_r1_r2 pd_r1_r2->pd0 pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product reagents R¹-X (this compound) reagents->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [3]

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water mixture) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-4-cyanopyridines via the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (K₃PO₄) setup Reaction Setup: - Combine reagents in flask reagents->setup glassware Prepare Glassware: - Schlenk Flask - Stir Bar glassware->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar setup->inert catalyst Add Catalyst: - Pd(PPh₃)₄ inert->catalyst solvent Add Degassed Solvent: - 1,4-Dioxane/Water catalyst->solvent heating Heat and Stir: - 80-100 °C, 12-24 h solvent->heating monitoring Monitor Reaction: - TLC / LC-MS heating->monitoring quench Cool and Quench: - Add Ethyl Acetate and Water monitoring->quench extract Extraction: - Separate organic layer - Extract aqueous layer quench->extract wash_dry Wash and Dry: - Wash with brine - Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate: - Rotary Evaporation wash_dry->concentrate purify Purify: - Column Chromatography concentrate->purify characterization Characterize Product: - NMR, MS, etc. purify->characterization

Caption: A generalized workflow for the Suzuki coupling of this compound.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a related bromo-pyrimidine substrate with various arylboronic acids, demonstrating the expected scope of the reaction.[3] While specific yields for this compound will vary, this data provides a useful reference for anticipating outcomes with different electronic and steric properties of the boronic acid coupling partner.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-cyanopyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-cyanopyridine92
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-4-cyanopyridine78
44-Trifluoromethylphenylboronic acid3-(4-Trifluoromethylphenyl)-4-cyanopyridine75
53,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)-4-cyanopyridine88
62-Thienylboronic acid3-(2-Thienyl)-4-cyanopyridine81

Note: The yields presented are illustrative and based on similar reported reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-4-cyanopyridines from this compound. The provided protocol and workflow offer a solid foundation for researchers to explore the synthesis of a diverse range of these valuable compounds. The versatility of this reaction makes it an indispensable tool in the fields of medicinal chemistry and drug discovery for the generation of novel molecular entities with potential biological activity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of 3-amino-4-cyanopyridine derivatives is of significant interest as the aminopyridine scaffold is a common motif in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-4-cyanopyridine, an electron-deficient heteroaryl halide. The electron-withdrawing nature of the cyano group influences the reactivity of the substrate, making the careful selection of reaction parameters crucial for achieving high efficiency.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 3-amino-4-cyanopyridine derivative and regenerate the Pd(0) catalyst.[1][2][4]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is limited in the public domain, these examples with structurally similar and electron-deficient substrates provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
CyclopentylamineBrettPhos Precatalyst-LiHMDSTHF65N/A78
BenzylaminePd₂(dba)₃ / BrettPhosBrettPhosLiHMDSToluene10016~70-80*
AnilinePd(OAc)₂XPhosKOtBuToluene1000.17 (MW)>95
4-NitroanilinePd(OAc)₂XPhosKOtBuToluene1000.17 (MW)>95

*Estimated yields based on similar reactions reported in the literature.[5]

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholineRuPhos Precatalyst-LiHMDSToluene1001683
PiperidinePd₂(dba)₃RuPhosLiHMDSToluene10016~70-80
N-MethylpiperazinePd₂(dba)₃RuPhosLiHMDSToluene10016~70-80

*Estimated yields based on similar reactions reported in the literature.[5]

Table 3: Buchwald-Hartwig Amination with Cyclic Diamines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃(±)-BINAPNaOBuᵗToluene80460

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%)

  • Base (e.g., NaOBuᵗ, LiHMDS, 1.5-2.5 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)[1]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure: [1][6]

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-cyanopyridine derivative.

Specific Protocol Example: Amination with (+/-)-trans-1,2-diaminocyclohexane[6]

Procedure:

  • In a glovebox or under a stream of argon, a Schlenk vessel is charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 equiv), this compound (2.0 equiv), (±)-BINAP (0.04 equiv), [Pd₂(dba)₃] (0.02 equiv), and NaOBuᵗ (2.8 equiv).

  • Anhydrous, degassed toluene is added.

  • The resulting mixture is heated to 80°C and stirred for 4 hours.

  • After cooling to room temperature, diethyl ether is added.

  • The mixture is washed sequentially with water and brine, dried over MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)]Ln oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Amine Coordination) pd_complex->ligand_exchange HNR¹R² amine_complex [Ar-Pd(II)(HNR¹R²)]Ln⁺ Br⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)(NR¹R²)]Ln deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start: Oven-dried Schlenk tube add_reagents Add Pd catalyst, ligand, base, and this compound start->add_reagents inert_atmosphere Evacuate and backfill with inert gas (3x) add_reagents->inert_atmosphere add_solvent Add anhydrous, degassed solvent inert_atmosphere->add_solvent add_amine Add amine add_solvent->add_amine reaction Heat and stir at desired temperature add_amine->reaction monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Work-up: Quench, extract, wash, dry monitoring->workup Reaction complete purification Purification: Column chromatography workup->purification product Final Product: 3-Amino-4-cyanopyridine derivative purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for 3-Bromo-4-cyanopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-cyanopyridine as a versatile building block in medicinal chemistry. The unique arrangement of the bromo, cyano, and pyridine functionalities makes this compound a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors for oncology.

Introduction

This compound is a key intermediate in organic synthesis, widely utilized in the development of pharmaceuticals.[1][2] Its pyridine ring is a common feature in many approved drugs, and the presence of a bromine atom and a cyano group allows for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl substituents. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate further molecular diversity. These features make this compound a privileged starting material for the synthesis of potent and selective inhibitors of various protein kinases, including PIM-1 and Rho kinase, which are implicated in cancer and other diseases.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 13958-98-0[2]
Molecular Formula C₆H₃BrN₂[2]
Molecular Weight 183.01 g/mol [2]
Appearance White to gray to brown powder or crystals[2]
Melting Point 91 - 95 °C[2]
Purity ≥ 96% (GC)[2]

Key Applications in Medicinal Chemistry

This compound is a versatile precursor for the synthesis of various therapeutic agents. Its derivatives have shown significant potential in several key areas of drug discovery.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. Consequently, it has emerged as an attractive target for the development of novel anticancer therapies. A number of potent PIM-1 inhibitors have been synthesized using 3-cyanopyridine scaffolds.[3]

The general workflow for the development of such inhibitors is depicted below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (e.g., Suzuki Coupling) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_vitro_Assays In vitro Kinase Assays (IC50 Determination) Lead_Optimization->In_vitro_Assays In_vivo_Studies In vivo Efficacy Studies In_vitro_Assays->In_vivo_Studies

Workflow for Kinase Inhibitor Development.

The following table summarizes the in vitro inhibitory activity of various cyanopyridine-based compounds against PIM-1 kinase and their cytotoxic effects on different cancer cell lines.

Compound IDPIM-1 IC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
7h 0.281MCF-7 (Breast)1.89[2]
8f 0.58MCF-7 (Breast)1.69[2]
Compound A 0.05--[2]
Compound D 0.019--[2]
2b 0.248PC-3 (Prostate)-[2]
3b 0.13PC-3 (Prostate)-[2]
4b 0.326PC-3 (Prostate)-[2]
5b 0.245PC-3 (Prostate)-[2]
4c 0.61HepG-2 (Liver)8.02[3]
4d 0.46HepG-2 (Liver)6.95[3]
Rho Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell contraction, motility, and proliferation. Dysregulation of the ROCK signaling pathway is associated with several diseases, including hypertension, glaucoma, and cancer. Several pyridine-based molecules have been identified as potent ROCK inhibitors.

The following diagram illustrates the central role of PIM-1 in cell signaling pathways, highlighting its downstream targets involved in cell survival and proliferation.

PIM1_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK activate STAT STAT3/5 JAK->STAT phosphorylate PIM1 PIM-1 STAT->PIM1 transcription BAD BAD PIM1->BAD phosphorylates (inactivates) p21 p21 PIM1->p21 phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (inactivates) mTORC1 mTORC1 PIM1->mTORC1 activates Bcl_xL Bcl-xL BAD->Bcl_xL inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits Cell_Cycle Cell Cycle Progression p21->Cell_Cycle inhibits p27->Cell_Cycle inhibits S6K p70S6K mTORC1->S6K activates eIF4B eIF4B mTORC1->eIF4B activates Translation Protein Translation S6K->Translation eIF4B->Translation

Simplified PIM-1 Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-cyanopyridines

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-cyanopyridine.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-cyanopyridine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or similar glassware for inert atmosphere reactions

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-amino-4-cyanopyridine.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization through established synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The successful application of this scaffold in the development of potent kinase inhibitors, particularly against PIM-1, underscores its significance in modern drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers and scientists aiming to leverage the synthetic potential of this compound in their quest for novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Cyanopyridine-Based PIM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 3-cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a key therapeutic target in oncology. This document includes detailed experimental protocols for the synthesis of these inhibitors and for assessing their biochemical activity, alongside a summary of their reported potencies.

Introduction to PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2][3] Overexpression of PIM-1 is implicated in various cancers, including prostate cancer, leukemia, and lymphomas, making it an attractive target for therapeutic intervention.[4][5] PIM-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as Bad.[6]

PIM-1 Signaling Pathway

The PIM-1 signaling cascade is initiated by extracellular signals like interleukins (e.g., IL-6) that activate the JAK/STAT pathway. This leads to the transcription and translation of the PIM-1 protein. PIM-1 then phosphorylates a variety of downstream targets, promoting cell survival and proliferation. A negative feedback loop exists where PIM-1 can phosphorylate and stabilize SOCS1 and SOCS3, which in turn inhibit the JAK/STAT pathway.[2]

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/STAT5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription Substrates Downstream Substrates (e.g., Bad, p21, p27) PIM1->Substrates Phosphorylates SOCS SOCS1/SOCS3 PIM1->SOCS Phosphorylates & Stabilizes CellSurvival Cell Proliferation & Survival Substrates->CellSurvival Apoptosis Apoptosis Substrates->Apoptosis SOCS->JAK Inhibits Inhibitor 3-Cyanopyridine Inhibitor Inhibitor->PIM1 Inhibits

Figure 1: PIM-1 Signaling Pathway and Inhibition.

Synthesis and Evaluation Workflow

The general workflow for the development of 3-cyanopyridine-based PIM-1 inhibitors involves a multi-step process. It begins with the chemical synthesis of a library of 3-cyanopyridine derivatives, followed by purification and structural characterization. The synthesized compounds are then subjected to in vitro biochemical assays to determine their inhibitory potency against PIM-1 kinase. Promising candidates may then be further evaluated in cell-based assays and in vivo models.

Experimental_Workflow Synthesis Synthesis of 3-Cyanopyridine Derivatives (One-Pot MCR) Purification Purification & Characterization (Crystallization, NMR, MS) Synthesis->Purification Screening In Vitro PIM-1 Kinase Inhibition Assay Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis CellAssays Cell-Based Assays (Cytotoxicity, Apoptosis) DataAnalysis->CellAssays InVivo In Vivo Studies (Xenograft Models) CellAssays->InVivo

Figure 2: Experimental Workflow for PIM-1 Inhibitor Development.

Data on PIM-1 Inhibitory Activity

The following table summarizes the in vitro PIM-1 kinase inhibitory activity of selected 3-cyanopyridine derivatives reported in the literature.

Compound IDStructurePIM-1 IC50 (µM)Reference
7h 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carbonitrile0.283[1]
8f 4-(4-hydroxy-3-methoxyphenyl)-2-methoxy-6-(naphthalen-2-yl)nicotinonitrile0.58[1]
2b 2-amino-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile0.248[7]
3b 2-amino-4-(4-(dimethylamino)phenyl)-6-(p-tolyl)nicotinonitrile0.13[7]
4b 2-amino-4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenyl)nicotinonitrile0.326[7]
5b 2-amino-4-(4-(dimethylamino)phenyl)-6-(4-chlorophenyl)nicotinonitrile0.245[7]
4c 2-chloro-N-(4-(3-cyano-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridin-2-yl)phenyl)acetamideNot explicitly stated, but noted as equipotent to reference[8][9]
4d N-(4-(6-(4-bromophenyl)-3-cyano-4-(2-chloroquinolin-3-yl)pyridin-2-yl)phenyl)-2-chloroacetamide0.46[8][9]
6c 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile derivative0.94[10]
12 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-((2,4-dichlorophenyl)amino)acetohydrazide0.0143[5][11]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot, four-component reaction.[12]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Methyl ketone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (as solvent and for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add a minimal amount of ethanol to dissolve the reactants and facilitate stirring.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 7-9 minutes. The reaction can also be carried out using microwave irradiation for a shorter duration.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of a synthesized 3-cyanopyridine inhibitor.[1][10]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 peptide substrate (e.g., S6Ktide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Synthesized 3-cyanopyridine inhibitor

  • DMSO (for inhibitor dilution)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

1. Reagent Preparation: a. Prepare a 1x kinase assay buffer from a concentrated stock. If required, add DTT to a final concentration of 1mM. b. Thaw the PIM-1 enzyme, substrate, and ATP on ice. c. Prepare a stock solution of the synthesized inhibitor in 100% DMSO. d. Create a serial dilution of the inhibitor in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

2. Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle (DMSO) control to the appropriate wells. b. Prepare a master mix containing the PIM-1 enzyme and substrate in kinase assay buffer. Add 2 µL of this mix to each well. c. Prepare a solution of ATP in kinase assay buffer. d. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL. e. Incubate the plate at room temperature for 60 minutes.

3. ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce PIM-1 kinase activity by 50%.

References

Application of 3-Bromo-4-cyanopyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-4-cyanopyridine as a versatile starting material in the synthesis of agrochemicals. The unique reactivity of this pyridine derivative, featuring both a bromo and a cyano group, allows for its strategic incorporation into a variety of biologically active molecules, including herbicides and fungicides.

Overview of Synthetic Utility

This compound serves as a key building block for the synthesis of substituted picolinic acids, a class of compounds known for their significant herbicidal activity. The synthetic strategy primarily involves the transformation of the cyano and bromo functionalities to a carboxylic acid and a hydroxyl group, respectively. These picolinic acid derivatives often act as synthetic auxins, disrupting plant growth processes. Furthermore, the pyridine core is a common scaffold in a variety of fungicides.

Synthesis of 3-Hydroxypicolinic Acid: A Key Agrochemical Intermediate

A primary application of this compound in agrochemical synthesis is its conversion to 3-hydroxypicolinic acid. This intermediate is a precursor to a range of herbicidal and fungicidal compounds. The synthesis proceeds through a two-step process:

  • Hydrolysis of the Cyanide Group: The cyano group at the 4-position is hydrolyzed to a carboxylic acid.

  • Nucleophilic Aromatic Substitution: The bromo group at the 3-position is substituted with a hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-pyridinecarboxylic Acid (Hydrolysis)

This protocol is based on established methods for the hydrolysis of cyanopyridines.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Water

    • Sodium Hydroxide (NaOH) solution (for neutralization)

    • Ice bath

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound (1 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). The addition should be done slowly and under cooling in an ice bath due to the exothermic nature of the reaction.

    • After the addition is complete, heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The product, 3-Bromo-4-pyridinecarboxylic acid, may precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Expected Yield: The yield for this type of hydrolysis is typically in the range of 70-90%.

Step 2: Synthesis of 3-Hydroxypicolinic Acid (Nucleophilic Aromatic Substitution)

This protocol is based on general procedures for the nucleophilic aromatic substitution of halopyridines with hydroxide.

  • Materials:

    • 3-Bromo-4-pyridinecarboxylic Acid

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Water

    • Copper (I) oxide or other suitable catalyst (optional, but can improve reaction rate and yield)

    • Hydrochloric Acid (HCl) solution (for neutralization)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3-Bromo-4-pyridinecarboxylic Acid (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-4 M).

    • Add a catalytic amount of Copper (I) oxide (e.g., 5-10 mol%).

    • Heat the mixture to reflux (typically 120-150 °C) for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with a hydrochloric acid solution to a pH of approximately 3-4. The product, 3-hydroxypicolinic acid, will precipitate.

    • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Expected Yield: Yields for this substitution reaction can vary but are often in the range of 50-70%.

Application in Herbicides: Picolinic Acid Derivatives as Synthetic Auxins

Picolinic acid derivatives are a significant class of herbicides that mimic the natural plant hormone auxin.[1] At high concentrations, these synthetic auxins disrupt normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2]

Signaling Pathway of Auxin Mimic Herbicides

The binding of a synthetic auxin to the TIR1/AFB receptor complex triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes, leading to the herbicidal effect.

Auxin_Signaling_Pathway cluster_0 Cellular Response Auxin Synthetic Auxin (e.g., Picolinic Acid Derivative) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to SCF SCF Complex Receptor->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_active Active ARF Aux_IAA->ARF_active Represses ARF_inactive Inactive ARF ARF_inactive->ARF_active Activation (Repression Lifted) Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Herbicidal_Effect Herbicidal Effect (Uncontrolled Growth) Auxin_Genes->Herbicidal_Effect Leads to

Caption: Signaling pathway of synthetic auxin herbicides.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of picolinic acid derivatives is often quantified by the IC50 value, which is the concentration required to inhibit 50% of plant growth.

Compound ClassTarget SpeciesIC50 (µM)Reference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsArabidopsis thaliana0.01 - 10[2][3]
4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acidsBrassica napus>10[4]

Application in Fungicides

Quantitative Data: Fungicidal Activity

The fungicidal activity is commonly expressed as the EC50 value, the concentration that inhibits 50% of fungal growth.

Compound ClassFungal SpeciesEC50 (µg/mL)Reference
Coumarin Ester DerivativesRhizoctonia solani11.3 - 13.7[1]
3-Benzoyl-4-hydroxylcoumarin DerivativesBotrytis cinerea1.8 - 25.6[5]

Experimental Workflow Summary

The overall workflow for the synthesis and evaluation of agrochemicals from this compound is summarized below.

Agrochem_Workflow Start This compound Step1 Step 1: Hydrolysis (H2SO4, H2O) Start->Step1 Intermediate 3-Bromo-4-pyridinecarboxylic Acid Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (NaOH or KOH, Catalyst) Intermediate->Step2 Product 3-Hydroxypicolinic Acid (Key Intermediate) Step2->Product Derivatization Further Derivatization Product->Derivatization Herbicide Herbicidal Compounds Derivatization->Herbicide Fungicide Fungicidal Compounds Derivatization->Fungicide Bioassay Biological Activity Screening (IC50/EC50) Herbicide->Bioassay Fungicide->Bioassay

Caption: General workflow for agrochemical synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of agrochemicals. Its efficient conversion to key intermediates like 3-hydroxypicolinic acid provides a platform for the development of novel herbicides and fungicides. The protocols and data presented herein offer a foundation for researchers to explore the potential of this compound in the discovery and development of new crop protection agents.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-cyanopyridine is a versatile building block in organic synthesis, particularly valuable in the development of pharmaceuticals and agrochemicals.[1] Its pyridine core is a common motif in a wide array of biologically active molecules, and the presence of both a bromo and a cyano group offers orthogonal reactivity for constructing complex molecular architectures. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides an overview of several key palladium-catalyzed cross-coupling reactions involving this compound and detailed protocols for their implementation.

Overview of Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthetic chemistry, allowing for the efficient and selective formation of new bonds. For this compound, the most relevant of these include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between this compound and an organoboron reagent (e.g., a boronic acid or ester). It is widely used for the synthesis of biaryl and heteroaryl compounds.[2][3][4]

  • Heck Reaction: The Heck reaction couples this compound with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[2][5][6][7]

  • Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, yielding a substituted alkyne. This method is crucial for synthesizing molecules containing the alkynyl moiety.[2][8][9]

  • Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling this compound with a primary or secondary amine.[2][10][11][12] It is extensively used in the synthesis of pharmaceuticals.[13]

The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII R-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation (Suzuki, Sonogashira, Stille) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Trans R'-M (Organometallic reagent) or R'2NH (Amine) + Base PdII_R R-Pd(II)Ln-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' (Product)

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with bromopyridine substrates. These serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionReference
Catalyst Pd(OAc)₂, Pd(PPh₃)₄[2][3]
Ligand PPh₃, SPhos[2][14]
Base K₂CO₃, K₃PO₄[2][3]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O[2][15]
Temperature 80-100 °C[3]
Yield Varies

Table 2: Heck Reaction Conditions

ParameterConditionReference
Catalyst Pd(OAc)₂[2]
Ligand P(o-tol)₃[2]
Base Et₃N, K₂CO₃[2][16]
Solvent DMF[2]
Temperature 100-130 °C[2][17]
Yield Varies

Table 3: Sonogashira Coupling Conditions

ParameterConditionReference
Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂[2][15]
Co-catalyst CuI[2][15]
Base Et₃N[2][15]
Solvent THF, DMF[2][15]
Temperature 60-100 °C[2][15]
Yield Varies

Table 4: Buchwald-Hartwig Amination Conditions

ParameterConditionReference
Catalyst Pd₂(dba)₃, G3/G4 Palladacycles[15][18]
Ligand (±)-BINAP, XPhos, RuPhos[15][18]
Base NaOᵗBu, LiHMDS[18][19]
Solvent Toluene, 1,4-Dioxane[15][18]
Temperature 80-110 °C[10][18]
Yield Varies

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and a generic arylboronic acid.

Suzuki-Miyaura Workflow start Start setup To a dry Schlenk tube, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., PPh₃, 4 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) start->setup atmosphere Evacuate and backfill with inert gas (3x) setup->atmosphere solvent Add degassed solvent (e.g., Toluene/H₂O, 4:1) atmosphere->solvent reaction Heat and stir at desired temperature (e.g., 90 °C) Monitor by TLC or LC-MS solvent->reaction workup Cool to room temperature Dilute with organic solvent Wash with water and brine reaction->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[2]

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol details the formation of a C-C bond between this compound and a generic alkene.

Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).[2]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).[2]

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).[2]

  • Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[2]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude material by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and a generic amine.

Buchwald-Hartwig Logic reagents Reagents - this compound - Amine - Palladium Precatalyst - Phosphine Ligand - Base conditions Reaction Conditions - Anhydrous Solvent (Toluene) - Inert Atmosphere (Argon) - Heat (80-110 °C) reagents->conditions Combine and Heat product Product N-Aryl Amine conditions->product Yields

Figure 3: Logical relationship for the Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).[10]

  • Reagent Addition: Add this compound (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).[10]

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equivalents).[2]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

Application Notes and Protocols for the Cyanation of 3-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the cyanation of 3-bromopyridines, a critical transformation in the synthesis of pharmaceutical intermediates and other valuable chemical entities. The protocols outlined below are based on modern catalytic methods that offer significant advantages over traditional techniques like the Rosenmund-von Braun reaction, including milder reaction conditions, improved functional group tolerance, and the use of less toxic cyanide sources.

Overview of Synthetic Strategies

The introduction of a nitrile group onto the pyridine ring is a key synthetic step. Modern approaches predominantly rely on transition metal-catalyzed cross-coupling reactions. The most common methods employ palladium, copper, or nickel catalysts. A crucial aspect of these reactions is the choice of the cyanide source, with potassium ferrocyanide(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and potassium cyanide (KCN) being frequently utilized. Each combination of catalyst and cyanide source presents distinct advantages regarding reactivity, cost, and safety.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the cyanation of 3-bromopyridine and related heteroaryl bromides, allowing for a direct comparison of their efficiency.

Catalyst SystemCyanide SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / t-Bu₃PNaCNt-Bu₃P-MeCN/THFReflux->95%[1]
Pd₂ (dba)₃ / XantphosZn(CN)₂Xantphos-DMF80--[1]
Ni(dppf)Cl₂Zn(CN)₂dppfDABAL-Me₃----[2]
CuINaCNN,N'-dimethylethylenediamineKIToluene11024-[3]
Pd/CK₄[Fe(CN)₆]PPh₃K₂CO₃Formamide13012Good[4]
NiCl₂(PCy₃)₂K₄[Fe(CN)₆]PCy₃K₃PO₄t-AmylOH/H₂O1002484%[5]

Note: Yields can vary depending on the specific substrate and reaction scale. The data presented is for comparative purposes.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide(II)

This protocol is adapted from a general method for the palladium-catalyzed cyanation of (hetero)aryl halides using the non-toxic and inexpensive potassium ferrocyanide(II) as the cyanide source.[6]

Materials:

  • 3-Bromopyridine

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, dppf)[6]

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Screw-top reaction tube with a Teflon-lined cap

  • Magnetic stir bar

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1-2 mol%), and potassium ferrocyanide(II) trihydrate (0.5 equivalents).

  • If the 3-bromopyridine is a solid, add it to the tube (1.0 mmol).

  • Seal the tube with the Teflon-lined cap, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • If 3-bromopyridine is a liquid, add it via syringe.

  • Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 1-4 hours, or until the reaction is complete as monitored by TLC or GC/MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyanopyridine.

Protocol 2: Copper-Catalyzed Cyanation using Sodium Cyanide

This protocol describes a copper-catalyzed domino halogen exchange-cyanation of aryl bromides, which is an efficient and milder alternative to the classical Rosenmund-von Braun reaction.[3]

Materials:

  • 3-Bromopyridine

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Sodium cyanide (NaCN)

  • N,N'-Dimethylethylenediamine

  • Toluene

  • Nitrogen or Argon gas

  • Schlenk flask or sealed tube

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere of nitrogen or argon, add CuI (10 mol%), KI (20 mol%), and a magnetic stir bar.

  • Add 3-bromopyridine (1.0 equivalent) and N,N'-dimethylethylenediamine (1.0 equivalent).

  • Add toluene as the solvent.

  • Carefully add NaCN (1.2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium hypochlorite (bleach) to destroy excess cyanide.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-cyanopyridine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Bromopyridine, Catalyst, Ligand, and Cyanide Source B Add Solvent and Base A->B C Establish Inert Atmosphere (Nitrogen/Argon) B->C D Heat and Stir (Monitor by TLC/GC-MS) C->D E Cool to Room Temperature and Quench D->E F Aqueous Work-up and Extraction E->F G Dry and Concentrate Organic Phase F->G H Purify by Chromatography G->H I Characterize Product H->I

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a diverse range of substituted pyridines utilizing 3-bromo-4-cyanopyridine as a versatile starting material. The protocols detailed herein are centered around widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document offers detailed experimental procedures, quantitative data on reaction yields, and illustrates the relevance of the synthesized compounds in targeting key signaling pathways in drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its reactive bromine atom and the presence of an electron-withdrawing cyano group, which activates the pyridine ring for various transformations.[1] The ability to introduce a wide array of substituents at the 3-position through robust and versatile cross-coupling reactions makes it an ideal scaffold for the generation of libraries of novel compounds for biological screening. Substituted pyridines are integral components of numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including as kinase inhibitors.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections provide detailed protocols and reaction data for the application of these methods to this compound.

A. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-cyanopyridines

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-substituted pyridines.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Reagent Preparation - this compound - Arylboronic acid - Palladium catalyst - Ligand - Base - Solvent setup 2. Reaction Setup - Add reagents to a dry flask - Degas the mixture reagents->setup Combine reaction 3. Reaction - Heat to specified temperature - Monitor by TLC/LC-MS setup->reaction Heat workup 4. Work-up - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup Cool purification 5. Purification - Column chromatography workup->purification Crude product product 6. Product 3-Aryl-4-cyanopyridine purification->product Pure product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (usually 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-cyanopyridine.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)THF/H₂O (10:1)801888
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)Toluene/H₂O (10:1)1101290
B. Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-cyanopyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow start Start reagents Prepare Reagents: This compound, Amine, Pd Catalyst, Ligand, Base, Solvent start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Work-up and Extraction completion->workup Yes purification Purification (Column Chromatography) workup->purification product Isolated 3-Amino-4-cyanopyridine purification->product end End product->end Sonogashira_Scheme sub1 This compound plus1 + arrow Pd Catalyst Cu(I) Co-catalyst Base, Solvent sub2 Terminal Alkyne prod 3-Alkynyl-4-cyanopyridine arrow:e->prod:w PIM1_Pathway cytokine Cytokines (e.g., IL-6) jak_stat JAK/STAT Pathway cytokine->jak_stat pim1 PIM-1 Kinase jak_stat->pim1 Transcription bad BAD pim1->bad Phosphorylates & Inhibits myc c-Myc pim1->myc Phosphorylates & Stabilizes cdc25a Cdc25A pim1->cdc25a Phosphorylates & Activates apoptosis Apoptosis Inhibition bad->apoptosis proliferation Cell Proliferation myc->proliferation cycle Cell Cycle Progression cdc25a->cycle VEGFR2_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras pkc PKC plc->pkc akt Akt pi3k->akt raf Raf ras->raf pkc->raf survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration HER2_Pathway her2 HER-2 Dimerization pi3k PI3K her2->pi3k ras Ras her2->ras akt Akt pi3k->akt raf Raf ras->raf mtor mTOR akt->mtor mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation mtor->proliferation survival Cell Survival mtor->survival ROCK_Pathway rhoa Active RhoA (GTP-bound) rock ROCK rhoa->rock Activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlcp->mlc Dephosphorylates actin_myosin Actin-Myosin Contraction mlc->actin_myosin motility Cell Motility & Invasion actin_myosin->motility

References

Application Notes and Protocols: 3-Bromo-4-cyanopyridine as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-4-cyanopyridine as a key building block in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring both a reactive bromine atom and a versatile cyano group, makes it an ideal starting material for constructing complex molecular architectures with significant potential in medicinal chemistry and materials science. This document offers detailed experimental protocols for key transformations, quantitative data for synthesized compounds, and visual representations of relevant biological pathways to support researchers in their synthetic endeavors.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of novel heterocyclic scaffolds.[1] The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. The cyano group at the 4-position can be transformed into various functional groups or participate in cyclization reactions to form fused ring systems. These characteristics have led to its use in the development of compounds targeting a range of biological targets, including protein kinases involved in cancer progression.[2][3]

Key Synthetic Applications and Protocols

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.[4][5][6]

Application: Synthesis of 3-aryl-4-cyanopyridine derivatives, which can serve as precursors to more complex heterocyclic systems or be evaluated for their own biological activity.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-4-cyanopyridine

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 183 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.12 mmol, 31.5 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-methoxyphenyl)-4-cyanopyridine.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound 4-Methoxyphenylboronic acid K2CO3, Pd(OAc)2, PPh3 solvent Add Degassed Solvents: 1,4-Dioxane/Water reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert heat Heat to 90 °C Stir for 12h inert->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc Wash with Water & Brine cool->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 3-(4-Methoxyphenyl)-4-cyanopyridine

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocycles: Pyrido[3,4-d]pyrimidines

This compound is a valuable precursor for the synthesis of fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines. These scaffolds are present in numerous compounds with kinase inhibitory activity, making them attractive targets in drug discovery.[7][8]

Application: Synthesis of 2-amino-pyrido[3,4-d]pyrimidine derivatives, which are investigated as potential anticancer agents and kinase inhibitors.

Experimental Protocol: Synthesis of 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

This multi-step protocol outlines a potential pathway for the synthesis of a pyrido[3,4-d]pyrimidine core starting from a functionalized pyridine derived from precursors like this compound. While the initial steps to form the necessary aminonicotinamide from this compound are not explicitly detailed in a single source, the following represents a plausible and referenced approach.

Step 1: Synthesis of 3-Amino-4-cyanopyridine (Conceptual)

A common method to introduce an amino group adjacent to a cyano group on a pyridine ring involves reaction with hydrazine hydrate, though a direct, high-yielding conversion from this compound is not well-documented and may require significant optimization. An alternative conceptual pathway could involve a multi-step sequence such as a Buchwald-Hartwig amination followed by further functional group manipulations.

Step 2: Synthesis of 3-Amino-4-pyridinecarboxamide from 3-Amino-4-cyanopyridine

  • To a solution of 3-amino-4-cyanopyridine (1.0 mmol) in ethanol (10 mL), add 30% hydrogen peroxide (5.0 mmol) and potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 3-amino-4-pyridinecarboxamide.

Step 3: Cyclization to form 2-Amino-pyrido[3,4-d]pyrimidin-4(3H)-one

  • A mixture of 3-amino-4-pyridinecarboxamide (1.0 mmol) and urea (1.2 mmol) is heated at 180-190 °C for 30 minutes.

  • The reaction mixture is cooled to room temperature, and the solid residue is triturated with hot water.

  • The solid is collected by filtration, washed with water and ethanol, and dried to give the desired 2-amino-pyrido[3,4-d]pyrimidin-4(3H)-one.

Reaction Scheme for Pyrido[3,4-d]pyrimidine Synthesis:

Pyrido_Pyrimidine_Synthesis start This compound step1 Functional Group Transformation (e.g., Amination) start->step1 intermediate1 3-Amino-4-cyanopyridine step1->intermediate1 step2 Hydrolysis of Nitrile intermediate1->step2 intermediate2 3-Amino-4-pyridinecarboxamide step2->intermediate2 step3 Cyclization with Urea intermediate2->step3 product 2-Amino-pyrido[3,4-d]pyrimidin-4(3H)-one step3->product

Caption: Synthetic pathway to a pyrido[3,4-d]pyrimidine core.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving this compound and the biological activities of the resulting heterocyclic compounds.

Table 1: Reaction Yields for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidProductYield (%)Reference
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-cyanopyridine88%[7] (Analogous)
2Phenylboronic acid3-Phenyl-4-cyanopyridine92%[7] (Analogous)
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-4-cyanopyridine92%[7] (Analogous)
44-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-4-cyanopyridine75%General Suzuki Protocol

Table 2: Biological Activity of Heterocyclic Derivatives

Compound ClassSpecific CompoundTargetBiological Activity (IC₅₀)Reference
Pyrido[3,4-d]pyrimidineCompound 30 (from study)MGC803 (Gastric Cancer Cell Line)0.59 µM[2]
Cyanopyridine DerivativeCompound 7h (from study)PIM-1 Kinase0.281 µM[4]
Cyanopyridine DerivativeCompound 8f (from study)PIM-1 Kinase0.58 µM[4]
Pyrido[2,3-d]pyrimidineCompound 4 (from study)MCF-7 (Breast Cancer Cell Line)0.57 µM[9]
Pyrido[2,3-d]pyrimidineCompound 4 (from study)PIM-1 Kinase11.4 nM[9]
Cyanopyridone DerivativeCompound 5e (from study)MCF-7 (Breast Cancer Cell Line)1.39 µM[10]
Cyanopyridone DerivativeCompound 5a (from study)VEGFR-2Not Specified[10]

Signaling Pathway Diagrams

The heterocyclic compounds synthesized from this compound often target key signaling pathways implicated in cancer. Below are diagrams of the PIM-1 kinase and VEGFR-2 signaling pathways.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.[11][12]

PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) c_Myc c-Myc (transcription factor) PIM1->c_Myc Phosphorylation (Stabilization) p27 p27 (cell cycle inhibitor) PIM1->p27 Phosphorylation (Inhibition) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression

Caption: Simplified PIM-1 kinase signaling pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[13][14]

VEGFR2_Pathway cluster_downstream_vegf Downstream Signaling cluster_outcomes_vegf Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PLCg->Ras_Raf_MEK_ERK Permeability Vascular Permeability PLCg->Permeability Akt Akt Pathway PI3K->Akt Proliferation Endothelial Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration Survival Survival Akt->Survival

Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-cyanopyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a bromine atom and a cyano group on the pyridine ring, allows for diverse downstream functionalization, making it a valuable building block in the development of novel molecular entities. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a focus on practical considerations for researchers and professionals in drug development and process chemistry.

Synthetic Strategies and Scale-Up Considerations

The synthesis of this compound on a larger scale necessitates careful consideration of factors such as starting material availability, reaction efficiency, safety, and purification methods. Two primary synthetic routes are commonly considered:

  • Sandmeyer Reaction of 3-Amino-4-cyanopyridine: This is a classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.

  • Direct Bromination of 4-Cyanopyridine: This approach involves the electrophilic substitution of a bromine atom onto the 4-cyanopyridine ring.

The Sandmeyer reaction is often preferred for its regioselectivity, which is a critical factor in avoiding isomeric impurities that can be challenging to separate on a large scale.

Signaling Pathway Diagram: Synthetic Routes

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Bromination 3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-4-cyanopyridine->Diazonium Salt Intermediate NaNO2, HBr 3-Bromo-4-cyanopyridine_1 This compound Diazonium Salt Intermediate->3-Bromo-4-cyanopyridine_1 CuBr 4-Cyanopyridine 4-Cyanopyridine 3-Bromo-4-cyanopyridine_2 This compound 4-Cyanopyridine->3-Bromo-4-cyanopyridine_2 Br2, Lewis Acid

Caption: Synthetic pathways to this compound.

Recommended Scale-Up Protocol: Sandmeyer Reaction

This protocol details a proposed method for the synthesis of this compound on a kilogram scale, based on the well-established Sandmeyer reaction.

Experimental Workflow

Sandmeyer_Workflow start Start: 3-Amino-4-cyanopyridine diazotization Diazotization: - Dissolve in HBr (48%) - Cool to 0-5 °C - Add NaNO2 solution dropwise start->diazotization reaction Sandmeyer Reaction: - Prepare CuBr solution - Add diazonium salt solution slowly to CuBr - Warm to room temperature, then heat to 50-60 °C diazotization->reaction workup Work-up: - Cool the reaction mixture - Extract with an organic solvent (e.g., DCM) - Wash organic layer with NaHCO3 and brine reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Filter and concentrate under reduced pressure - Recrystallize from a suitable solvent system (e.g., Ethanol/Water) workup->purification end End Product: This compound purification->end

Caption: Experimental workflow for the Sandmeyer synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3-Amino-4-cyanopyridine119.121.008.39
Hydrobromic Acid (48% aq.)80.915.0029.67
Sodium Nitrite69.000.649.27
Copper(I) Bromide143.451.329.20
Dichloromethane (DCM)84.93As needed-
Sodium Bicarbonate84.01As needed-
Sodium Sulfate (anhydrous)142.04As needed-
Ethanol46.07As needed-
Detailed Experimental Procedure
  • Diazotization:

    • In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, charge 48% hydrobromic acid (5.00 kg).

    • Cool the acid to 0-5 °C using an appropriate cooling bath.

    • Slowly add 3-Amino-4-cyanopyridine (1.00 kg, 8.39 mol) to the cold acid with vigorous stirring, maintaining the temperature below 10 °C.

    • In a separate vessel, prepare a solution of sodium nitrite (0.64 kg, 9.27 mol) in water (1.5 L).

    • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate, larger reactor, prepare a solution of copper(I) bromide (1.32 kg, 9.20 mol) in 48% hydrobromic acid (1.5 L).

    • Slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with dichloromethane (3 x 3 L).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) and then with brine (2 L).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >98% (by HPLC)

Safety and Handling Considerations

Hazard Identification and Mitigation

HazardMitigation Measures
Toxicity of this compound Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Handle in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2]
Corrosive Reagents Hydrobromic acid is highly corrosive. Handle with extreme care, using acid-resistant gloves and eye/face protection.
Diazonium Salt Instability Diazonium salts can be explosive when dry. Do not isolate the intermediate; use it directly in the solution. Keep the reaction temperature low during diazotization.
Gas Evolution The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reactor is adequately vented to prevent pressure build-up.

Data Summary

ParameterValue
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
CAS Number 13958-98-0
Appearance White to off-white crystalline solid
Melting Point 93-97 °C
Purity (Typical) >98%

Conclusion

The Sandmeyer reaction provides a robust and scalable method for the synthesis of this compound. Careful control of reaction temperature, especially during the diazotization step, and appropriate safety precautions are paramount for a successful and safe scale-up. The provided protocol offers a detailed framework for researchers and process chemists to produce this valuable intermediate in kilogram quantities. Further optimization of reaction conditions and purification methods may be necessary depending on the specific equipment and purity requirements of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki-Miyaura Reaction of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the Suzuki-Miyaura cross-coupling of 3-Bromo-4-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound can stem from several factors. The electron-withdrawing nature of the nitrile group and the presence of the pyridine nitrogen can create challenges. Key issues include catalyst inhibition, inefficient reaction conditions, and competing side reactions.[1] The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, side reactions such as protodeboronation of the boronic acid, homocoupling, and hydrolysis of the nitrile group can consume starting materials and reduce the yield of the desired product.[1][2]

Q2: I suspect catalyst inhibition is the problem. How can I mitigate this?

Catalyst inhibition by the pyridine nitrogen is a common issue with pyridine-containing substrates.[1] To overcome this, consider the following:

  • Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands can shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[1][3] Ligands such as SPhos, XPhos, and RuPhos are often effective in these cases.[1][4]

  • Catalyst Choice: Modern palladium precatalysts, like the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and can be more robust.[5]

Q3: What are the optimal bases and solvents for this reaction?

The choice of base and solvent is critical and often interdependent.[6][7]

  • Base Selection: Weaker inorganic bases are often preferred to prevent side reactions.[8] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective.[7][8][9] Stronger bases may promote unwanted side reactions.

  • Solvent System: A mixture of an organic solvent with water is frequently used to facilitate the dissolution of the inorganic base.[6][8] Common solvent systems include 1,4-dioxane/water, THF/water, or DMF/water.[1][6][10] It is crucial to use anhydrous and degassed solvents to minimize side reactions like protodeboronation.[1]

Q4: I am observing significant amounts of side products. How can I identify and minimize them?

The most common side reactions in this coupling are protodeboronation, homocoupling, and nitrile hydrolysis.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of an arene byproduct.[2][11] To minimize this, ensure you are using anhydrous solvents, thoroughly degassing the reaction mixture, and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][5]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1][12] Rigorous degassing of all solvents and the reaction mixture is the most effective way to prevent this.[1][5]

  • Nitrile Hydrolysis: The cyano group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, to form a primary amide or a carboxylic acid.[13][14] Using milder bases (e.g., K₂CO₃ instead of NaOH) and avoiding excessively high temperatures can help mitigate this.[8][13]

Q5: Could the purity and stability of my reagents be the issue?

Absolutely. The quality and handling of reagents are paramount for a successful reaction.

  • Boronic Acid/Ester Stability: Boronic acids can degrade over time, forming unreactive cyclic anhydrides (boroxines) or undergoing protodeboronation.[5] It is advisable to use fresh, high-purity boronic acid or a more stable derivative like a pinacol boronic ester.[1][5]

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade and form inactive palladium black.[5] If you suspect your catalyst is inactive, test it on a known, reliable reaction. Using air-stable Pd(II) precatalysts with appropriate ligands is often more reproducible.[5]

  • Inert Atmosphere: Ensuring a rigorously inert atmosphere by purging with argon or nitrogen is crucial to prevent catalyst oxidation and homocoupling side reactions.[1][10]

Troubleshooting Guide for Low Yield

If you are experiencing low yields, follow this systematic workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield Observed reagent_check 1. Verify Reagent Quality - Purity of this compound - Stability of Boronic Acid/Ester - Activity of Catalyst/Precatalyst start->reagent_check setup_check 2. Review Reaction Setup - Rigorous Inert Atmosphere? - Solvents Properly Degassed? - Correct Stoichiometry? reagent_check->setup_check analysis 3. Analyze Crude Mixture (LCMS/NMR) Identify Side Products setup_check->analysis side_products Side Products Identified? analysis->side_products homocoupling Homocoupling Prevalent? - Improve Degassing - Use Pd(0) Source Directly side_products->homocoupling Yes protodeboronation Protodeboronation Prevalent? - Use Anhydrous Solvents - Switch to Boronic Ester - Use Milder Base side_products->protodeboronation Yes hydrolysis Nitrile Hydrolysis Prevalent? - Lower Reaction Temperature - Use Milder Base (K2CO3, K3PO4) side_products->hydrolysis Yes no_side_products No Significant Side Products (Low Conversion) side_products->no_side_products No optimization 4. Screen Reaction Parameters homocoupling->optimization protodeboronation->optimization hydrolysis->optimization no_side_products->optimization ligand_screen Screen Ligands (e.g., SPhos, XPhos) optimization->ligand_screen base_screen Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimization->base_screen solvent_screen Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) optimization->solvent_screen temp_opt Optimize Temperature optimization->temp_opt improved_yield Improved Yield ligand_screen->improved_yield base_screen->improved_yield solvent_screen->improved_yield temp_opt->improved_yield

Caption: A stepwise workflow for troubleshooting low yields.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyridines

Note: This table compiles data from various sources for illustrative purposes. Direct comparison of yields should be interpreted with caution as substrates may differ slightly.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)10081[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100High[1][15]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8070-80[8][16]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (3)THFRTGood[15]
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)EtOH/H₂O75Moderate[17]
Table 2: Common Side Products and Mitigation Strategies
Side ProductCauseMitigation Strategy
Protodeboronation Product Reaction of boronic acid with proton sources (e.g., water).[11]Use anhydrous solvents, ensure rigorous inert atmosphere, consider using boronic esters (BPin).[1][5]
Homocoupling Product Often promoted by the presence of oxygen or Pd(II) species.[1][12]Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles).[1]
Nitrile Hydrolysis Product Basic hydrolysis of the cyano group, often at elevated temperatures.[13][14]Use milder bases (K₂CO₃, K₃PO₄), avoid strong hydroxides, and maintain the lowest effective reaction temperature.[8][9]
Dehalogenation Product Replacement of bromine with hydrogen.[12]Can be caused by impurities or specific reaction pathways. Screen different bases and solvents.[8][12]

Key Reaction Pathways and Pitfalls

The following diagrams illustrate the main catalytic cycle and potential side reactions.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_pitfalls Potential Pitfalls Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Inhibition Pyridine Coordination Inhibits Pd(0) Inhibition->Pd0 SlowOxAdd Slow Oxidative Addition SlowOxAdd->OxAdd Protodeboronation Protodeboronation of Boronic Acid Protodeboronation->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle and common pitfalls.

SideReactions cluster_main Desired Reaction cluster_side Side Reactions ArylBoronic Aryl Boronic Acid (Ar-B(OH)2) DesiredProduct Desired Product (Ar-Ar') ArylBoronic->DesiredProduct Proto Protodeboronation Product (Ar-H) ArylBoronic->Proto + H2O (No Coupling) Homo Homocoupling Product (Ar-Ar) ArylBoronic->Homo + O2 / Pd(II) (Self-Coupling) ArylHalide This compound (Ar'-Br) ArylHalide->DesiredProduct Hydrolysis Nitrile Hydrolysis Product DesiredProduct->Hydrolysis + H2O / Base (Post-Coupling)

Caption: Major side reaction pathways consuming reagents or product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the phosphine ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%).[1][7]

  • Add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[8][9]

  • Seal the flask with a septum.

2. Degassing and Solvent Addition:

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[1][10]

  • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1] The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

4. Work-up and Purification:

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of the corresponding aminopyridine, 3-Amino-4-cyanopyridine, followed by a copper(I) bromide-mediated displacement of the diazonium group.

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature is the most critical parameter. The diazotization of 3-Amino-4-cyanopyridine should be carried out at low temperatures, typically between 0-5 °C.[1][2] Higher temperatures can lead to the rapid decomposition of the diazonium salt, resulting in the formation of unwanted byproducts, such as 3-hydroxy-4-cyanopyridine, and a significant reduction in yield.[2]

Q3: What are the potential side reactions and impurities I should be aware of?

A3: During the synthesis of this compound, several side reactions can occur, leading to impurities. These include:

  • Phenol Formation: If the temperature during diazotization or the subsequent Sandmeyer reaction is not kept low, the diazonium salt can react with water to form 3-hydroxy-4-cyanopyridine.

  • Formation of Positional Isomers: Depending on the starting materials and reaction conditions of precursor synthesis, trace amounts of other brominated cyanopyridine isomers may be present.

  • Poly-brominated Species: Over-bromination during the synthesis of precursors can lead to the formation of dibromopyridines.

  • Azo Coupling: Under certain conditions, the diazonium salt can couple with unreacted 3-Amino-4-cyanopyridine to form colored azo compounds.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Diazotization: The diazonium salt may not have formed efficiently.- Ensure the reaction temperature is strictly maintained between 0-5 °C.[1][2]- Use a slight excess of sodium nitrite to drive the reaction to completion.[1]- Confirm the presence of nitrous acid using starch-iodide paper before the addition of the amine.[1]
Decomposition of Diazonium Salt: The diazonium salt is unstable and may have decomposed before the addition of the copper(I) bromide.- Use the freshly prepared diazonium salt solution immediately in the next step.[1]- Maintain the low temperature throughout the process until the Sandmeyer reaction is initiated.
Inactive Copper(I) Bromide: The Cu(I) catalyst may be oxidized or of poor quality.- Use freshly prepared or high-purity copper(I) bromide.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II).
Formation of a Dark-Colored Reaction Mixture Azo Dye Formation: The diazonium salt has coupled with the starting amine.- Ensure slow addition of the sodium nitrite solution to the acidic solution of the amine to maintain a low concentration of free amine.- Maintain a sufficiently acidic medium during diazotization.
Decomposition Products: High temperatures can lead to the formation of tarry byproducts.- Re-verify and strictly control the reaction temperature.
Presence of 3-hydroxy-4-cyanopyridine as a Major Byproduct Reaction with Water: The diazonium salt has reacted with water instead of the bromide ion.- Ensure the temperature of the reaction mixture is kept low, especially before and during the addition of the copper(I) bromide solution.- Minimize the amount of water in the reaction mixture where possible.
Difficult Purification of the Final Product Co-elution of Impurities: Impurities have similar polarity to the desired product.- Optimize the solvent system for column chromatography by testing various solvent polarities with TLC.- Consider using a different stationary phase, such as alumina, if separation on silica gel is challenging.- Recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of this compound from 3-Amino-4-cyanopyridine.

Materials:

  • 3-Amino-4-cyanopyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 3-Amino-4-cyanopyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-4-cyanopyridine (1.0 eq.) in hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq.) in hydrobromic acid.

  • Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture with vigorous stirring. A release of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The yield of this compound is highly dependent on the strict control of reaction parameters. The following table summarizes the expected outcomes based on different reaction conditions.

Table 1: Influence of Reaction Conditions on the Yield of this compound

ParameterConditionExpected YieldPrimary Byproducts
Diazotization Temperature 0-5 °CGood to ExcellentMinimal
> 10 °CPoor to Moderate3-hydroxy-4-cyanopyridine, Azo compounds
Nitrite Stoichiometry (NaNO₂) 1.0 - 1.2 eq.OptimalUnreacted starting material (if < 1.0 eq.)
> 1.5 eq.May DecreasePotential for side reactions with excess nitrous acid
Copper(I) Bromide Stoichiometry (CuBr) 1.0 - 1.5 eq.GoodIncomplete reaction (if < 1.0 eq.)
Reaction Time (after addition) 1-2 hoursGoodIncomplete reaction (if too short)
> 4 hoursNo significant improvementPotential for product degradation

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start 3-Amino-4-cyanopyridine in HBr add_nitrite Add NaNO2 solution (0-5 °C) start->add_nitrite diazonium_salt 3-Diazonium-4-cyanopyridine bromide salt add_nitrite->diazonium_salt reaction Combine and warm to 50-60 °C diazonium_salt->reaction cu_br CuBr in HBr cu_br->reaction neutralize Neutralize with NaHCO3 reaction->neutralize extract Extract with organic solvent neutralize->extract purify Dry, Concentrate, and Purify extract->purify final_product This compound purify->final_product

Experimental workflow for the synthesis of this compound.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Low Yield or No Product? check_temp Was Diazotization Temp < 5 °C? start->check_temp check_nitrite Was NaNO2 Fresh & in Excess? check_temp->check_nitrite Yes temp_high High Temp leads to Decomposition/ Phenol Formation check_temp->temp_high No check_cu Was CuBr Fresh & in Excess? check_nitrite->check_cu Yes nitrite_issue Incomplete Diazotization check_nitrite->nitrite_issue No cu_issue Inefficient Sandmeyer Reaction check_cu->cu_issue No final_check Review other parameters (e.g., reaction time, purity of starting material) optimize_temp Action: Maintain 0-5 °C with ice-salt bath temp_high->optimize_temp optimize_nitrite Action: Use fresh NaNO2 (1.1 eq.) & test for excess nitrous acid nitrite_issue->optimize_nitrite optimize_cu Action: Use fresh CuBr (1.2 eq.) under inert atmosphere cu_issue->optimize_cu

References

Side reactions and byproduct formation with 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a key intermediate in organic synthesis, widely used in the development of pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, making it a valuable building block for complex molecules.[1]

Q2: What are the primary types of side reactions observed with this compound?

The primary side reactions encountered when using this compound include:

  • Hydrolysis of the cyano group.

  • Dehalogenation of the bromo group.

  • Homocoupling of the pyridine ring, particularly during Suzuki-Miyaura coupling reactions.

  • Formation of positional isomers during nucleophilic aromatic substitution.

Q3: How can I minimize the hydrolysis of the cyano group?

The cyano group in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures, to form 3-bromo-4-pyridinecarboxamide or 3-bromo-4-pyridinecarboxylic acid.[2] To minimize hydrolysis:

  • Maintain neutral or mildly basic/acidic reaction conditions.

  • Use anhydrous solvents and reagents.

  • Keep reaction temperatures as low as possible.

  • Minimize reaction times.

Q4: Under what conditions does dehalogenation typically occur?

Dehalogenation, the replacement of the bromine atom with a hydrogen, can be a significant side reaction, particularly during palladium-catalyzed reactions. This can be promoted by:

  • The presence of reducing agents.

  • Certain solvents and bases.

  • Elevated temperatures.

  • Prolonged reaction times.

Catalytic hydrogenation is a common method for intentionally removing bromo groups, and conditions can be optimized to selectively reduce the bromo group in the presence of a cyano group.[3]

Q5: What causes homocoupling during Suzuki-Miyaura reactions, and how can it be prevented?

Homocoupling of this compound to form a bipyridine byproduct is a common side reaction in Suzuki-Miyaura coupling. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired reaction. To prevent homocoupling:

  • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Thoroughly degas all solvents and reagents.

  • Use a Pd(0) precatalyst or add a mild reducing agent if using a Pd(II) source.

  • Optimize the choice of base, solvent, and phosphine ligands.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Significant presence of starting material.

  • Formation of a symmetrical bipyridine byproduct (homocoupling).

  • Presence of 4-cyanopyridine (dehalogenation byproduct).

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-catalyst to ensure an active Pd(0) species.
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.
Suboptimal Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). The choice of base can significantly impact the reaction outcome.
Decomposition of Boronic Acid Use fresh boronic acid or consider using more stable derivatives like pinacol esters.
Dehalogenation Lower the reaction temperature and shorten the reaction time. Avoid strongly reducing conditions.
Issue 2: Formation of Multiple Products in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of isomeric products.

  • Low selectivity for the desired substituted product.

  • Presence of hydrolyzed byproducts.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Ambident Reactivity of Nucleophile Protect reactive functional groups on the nucleophile that are not intended to react.
Competing Reaction Sites While substitution at the 4-position is generally favored due to the electron-withdrawing nature of the cyano group and the pyridine nitrogen, side reactions can occur. Optimize reaction temperature and solvent to improve selectivity.
Hydrolysis of Cyano Group Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. Use non-aqueous workup conditions if possible.
Harsh Reaction Conditions Employ milder reaction conditions (lower temperature, less concentrated base/acid) to improve selectivity and reduce byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for coupling this compound with an arylboronic acid, aiming to minimize the formation of the homocoupling byproduct.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Purge the resulting suspension with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This protocol is suitable for purifying crude this compound from non-polar impurities and some colored byproducts.

Materials:

  • Crude this compound

  • Ethanol or a mixture of Ethyl Acetate and Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Side_Reactions A This compound B Desired Product (e.g., Cross-Coupling) A->B Desired Reaction (e.g., Suzuki, SNAr) C Hydrolysis Products (Amide, Carboxylic Acid) A->C H₂O, H⁺/OH⁻ D Dehalogenation Product (4-Cyanopyridine) A->D Reducing Conditions E Homocoupling Product (Bipyridine) A->E Pd(II), O₂ Troubleshooting_Workflow start Low Yield or Impure Product q1 Analyze Byproducts (TLC, LC-MS, NMR) start->q1 is_hydrolysis Hydrolysis Products? q1->is_hydrolysis sol_hydrolysis Use Anhydrous Conditions Lower Temperature is_hydrolysis->sol_hydrolysis Yes is_dehalogenation Dehalogenation Product? is_hydrolysis->is_dehalogenation No end Improved Reaction Outcome sol_hydrolysis->end sol_dehalogenation Avoid Reducing Agents Optimize Temperature/Time is_dehalogenation->sol_dehalogenation Yes is_homocoupling Homocoupling Product? is_dehalogenation->is_homocoupling No sol_dehalogenation->end sol_homocoupling Degas Solvents Use Inert Atmosphere Optimize Catalyst/Base is_homocoupling->sol_homocoupling Yes is_homocoupling->end No sol_homocoupling->end

References

Technical Support Center: Purification of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-cyanopyridine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The isolated product is off-white, yellow, or brown.

  • Q: My final this compound product is not a pure white solid. What causes this discoloration and how can I remove it?

    • A: Discoloration in the final product often indicates the presence of colored impurities. These can be residual reagents, byproducts from the synthesis, or degradation products. For many pyridine derivatives, minor impurities can lead to a yellow or brown hue. A common and effective method to remove such impurities is to treat a solution of the crude product with activated charcoal. However, use charcoal judiciously as excessive amounts can adsorb your desired product, leading to lower yields. If discoloration persists after initial purification, a second purification step (e.g., recrystallization followed by column chromatography) may be necessary.

Issue 2: Low yield after purification.

  • Q: I am experiencing a significant loss of material during purification. What are the common causes and how can I improve my yield?

    • A: Low yields can stem from several factors depending on the purification method.

      • During Recrystallization: Using an excessive amount of solvent is a frequent cause of low recovery, as a significant portion of the product remains in the mother liquor. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, if crystallization occurs too rapidly (e.g., by crash cooling), smaller, less pure crystals may form, and more product may be lost. Allowing the solution to cool slowly promotes the formation of larger, purer crystals and improves yield.

      • During Column Chromatography: If the chosen eluent is too polar, the product may elute too quickly along with impurities, making separation difficult and potentially leading to the loss of mixed fractions. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. It is essential to optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Product streaking on the column can also lead to broad fractions and difficult separation, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

Issue 3: Co-elution of impurities during column chromatography.

  • Q: I am unable to separate my this compound from impurities using column chromatography. What can I do to improve separation?

    • A: Co-elution is a common challenge, especially with closely related impurities such as positional isomers (e.g., 2-Bromo-4-cyanopyridine) or starting materials. To improve separation, consider the following:

      • Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems of differing polarities. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Try a shallower gradient of the more polar solvent to increase the resolution between spots.

      • Adjust for Basicity: The basic nitrogen on the pyridine ring can interact with the acidic silica gel, causing peak tailing and poor separation. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent can suppress this interaction and lead to sharper peaks.[1][2]

      • Dry Loading: If your crude product has poor solubility in the eluent, it can lead to band broadening at the top of the column. In such cases, a dry loading technique is recommended. Dissolve the crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[1]

      • Column Dimensions: Using a longer, narrower column can also improve the separation of closely eluting compounds.

Issue 4: The product "oils out" or fails to crystallize during recrystallization.

  • Q: My product forms an oil instead of crystals, or fails to crystallize altogether from the solution. What should I do?

    • A: "Oiling out" occurs when the product separates from the solution as a liquid phase at a temperature above its melting point because the solution is too concentrated. Failure to crystallize can happen if the solution is too dilute or supersaturated.

      • If Oiling Occurs: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration, then allow it to cool slowly.

      • If No Crystals Form: The solution may be too dilute or supersaturated. Try boiling off some of the solvent to increase the concentration and allow it to cool again. If it is supersaturated, induce crystallization by scratching the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites. Alternatively, add a tiny, pure crystal of the product (a seed crystal) to the cooled solution.

      • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification MethodRecommended Solvents/EluentsTypical Purity AchievedNotes
Recrystallization Isopropanol, Ethanol, Ethyl Acetate/Hexanes>98%Effective for removing less polar impurities and colored byproducts.
Column Chromatography Hexanes/Ethyl Acetate (gradient), Dichloromethane/Hexanes>99%Excellent for separating closely related impurities like positional isomers. Adding 0.1-1% triethylamine can improve peak shape.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Yellow/Brown Product Colored ImpuritiesTreat with activated charcoal during recrystallization.
Low Yield Too much recrystallization solvent; Suboptimal chromatography eluentUse minimum hot solvent; Optimize eluent with TLC.
Co-elution of Impurities Similar polarity of compounds; Peak tailing on silicaUse a shallow solvent gradient; Add triethylamine to the eluent.
"Oiling Out" Solution too concentrated; Cooling too fastAdd more hot solvent; Allow for slow cooling.
No Crystallization Solution too dilute or supersaturatedReduce solvent volume; Induce crystallization (scratching/seeding).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of solid, crude this compound using a single solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds. If a gradient elution is needed, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve dissolve hot_filtration hot_filtration dissolve->hot_filtration Insoluble impurities? cool_solution cool_solution dissolve->cool_solution hot_filtration->cool_solution isolate_crystals isolate_crystals cool_solution->isolate_crystals wash_crystals wash_crystals isolate_crystals->wash_crystals dry_crystals dry_crystals wash_crystals->dry_crystals pure_product_recrystallization Pure Product dry_crystals->pure_product_recrystallization tlc tlc pack_column pack_column tlc->pack_column load_sample load_sample pack_column->load_sample elute_column elute_column load_sample->elute_column collect_fractions collect_fractions elute_column->collect_fractions combine_pure_fractions combine_pure_fractions collect_fractions->combine_pure_fractions remove_solvent remove_solvent combine_pure_fractions->remove_solvent pure_product_chromatography Pure Product remove_solvent->pure_product_chromatography crude_product Crude this compound crude_product->dissolve crude_product->tlc

Caption: Experimental workflows for recrystallization and column chromatography.

troubleshooting_tree cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Chromatography Issues start Purification Issue Encountered oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals co_elution Co-elution of Impurities start->co_elution peak_tailing Peak Tailing start->peak_tailing solution1 solution1 oiling_out->solution1 Reheat, add more solvent, cool slowly solution2 solution2 no_crystals->solution2 Concentrate solution, scratch flask or seed solution3 solution3 co_elution->solution3 Optimize eluent with TLC, use a shallow gradient solution4 solution4 peak_tailing->solution4 Add 0.1-1% triethylamine to eluent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-4-cyanopyridine in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-4-cyanopyridine in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving or is only partially soluble in my reaction solvent. What are the initial troubleshooting steps?

A: Poor solubility is a common issue that can impede reaction kinetics and reduce yields. The first step is a visual confirmation of suspended solid particles in your reaction mixture. Based on the principle of "like dissolves like," this compound, as a polar molecule, is expected to have better solubility in polar solvents.[1] Consider initiating your experiments with polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF, or polar protic solvents like ethanol and methanol.[1]

Q2: How does the bromo and cyano substitution on the pyridine ring affect its solubility?

A: The presence of the electron-withdrawing bromo and cyano groups on the pyridine ring increases the molecule's polarity compared to pyridine itself. The cyano group can participate in dipole-dipole interactions, while the bromine atom contributes to the overall molecular weight and van der Waals forces. This functionalization generally suggests that polar organic solvents will be more effective for dissolution than nonpolar solvents. For instance, the related compound 3-cyanopyridine is soluble in polar organic solvents like methanol, ethanol, and DMSO but has limited water solubility.[2]

Q3: Can I heat the mixture to improve the solubility of this compound?

A: Yes, gently heating the reaction mixture is a common and effective method to increase the solubility of many organic compounds. However, it is crucial to ensure that this compound and other reagents in your reaction are thermally stable at the desired temperature to avoid degradation.

Q4: Are there any alternative techniques to enhance solubility if solvent and temperature adjustments are insufficient?

A: Several advanced techniques can be employed to overcome significant solubility challenges:

  • Co-solvents: Adding a small amount of a strong solvent in which this compound is highly soluble (e.g., DMSO, DMF) to your primary reaction solvent can significantly enhance its overall solvating power.[1]

  • Sonication: The use of ultrasonic baths can help break down solid agglomerates and increase the surface area of the solute, thereby accelerating dissolution.[3]

  • Microwave-Assisted Synthesis: Microwave reactors can rapidly heat the reaction mixture, often leading to improved solubility and dramatically reduced reaction times.[4]

  • Solid-State Reactions: For extremely insoluble substrates, techniques like high-temperature ball milling can facilitate reactions in the absence of a solvent.[5]

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low conversion or stalled Suzuki-Miyaura coupling reaction with this compound, suspected to be due to poor solubility.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling solvent Optimize Solvent System start->solvent temp Increase Reaction Temperature solvent->temp If still insoluble success Reaction Successful solvent->success If soluble and reacts base Evaluate Base and Phase Transfer Catalyst temp->base If conversion is still low temp->success If soluble and reacts ligand Screen Different Ligands base->ligand If no improvement base->success If conversion improves advanced Consider Advanced Techniques ligand->advanced For persistent issues ligand->success If conversion improves advanced->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Optimize Solvent System:

    • If using a nonpolar solvent like toluene, consider switching to or adding a polar aprotic co-solvent such as DMF, dioxane, or THF.[6]

    • A common practice in Suzuki couplings is to use a biphasic system, such as Toluene/Water or Dioxane/Water, which can help dissolve the inorganic base.[6]

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature, monitoring for any signs of decomposition of the starting material or product.

  • Evaluate Base and Phase Transfer Catalyst:

    • Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered to maximize its surface area.[6]

    • In biphasic systems, poor mass transfer can be an issue. Increase stirring speed and consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the boronate species to the organic phase.[6]

  • Screen Different Ligands:

    • The choice of phosphine ligand is critical. If one ligand is not providing good results, screen others with different steric and electronic properties.

  • Consider Advanced Techniques:

    • For highly intractable cases, explore microwave-assisted synthesis or sonication to improve reaction kinetics.

Buchwald-Hartwig Amination

Issue: Poor yield or incomplete Buchwald-Hartwig amination of this compound.

Troubleshooting Workflow:

start Poor Yield in Buchwald-Hartwig Amination solvent_base Optimize Solvent and Base Combination start->solvent_base ligand_catalyst Screen Ligand and Palladium Source solvent_base->ligand_catalyst If no improvement success Reaction Successful solvent_base->success If yield improves reagent_quality Check Reagent Purity ligand_catalyst->reagent_quality If still low yield ligand_catalyst->success If yield improves temp_time Adjust Temperature and Reaction Time reagent_quality->temp_time temp_time->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Optimize Solvent and Base Combination:

    • Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. For more polar substrates, THF or t-BuOH may be beneficial.

    • Strong, non-nucleophilic bases like NaOtBu are frequently used. However, for base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures.

  • Screen Ligand and Palladium Source:

    • The choice of ligand is crucial and substrate-dependent. Buchwald and Hartwig have developed numerous generations of ligands; screening a selection (e.g., a biarylphosphine ligand) is often necessary.

    • Ensure the palladium precatalyst or precursor is active.

  • Check Reagent Purity:

    • Use anhydrous and degassed solvents to prevent catalyst deactivation.

    • Ensure the amine and this compound are pure, as impurities can poison the catalyst.

  • Adjust Temperature and Reaction Time:

    • If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) can improve the rate.

    • Monitor the reaction over time to ensure it has reached completion.

Data Presentation

As quantitative solubility data for this compound is not widely available in the literature, a qualitative solubility profile is provided based on the behavior of analogous compounds.[1] For precise quantitative data, it is recommended to perform a solubility assessment using the experimental protocol outlined below.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassSolventExpected Solubility
Polar Aprotic Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Acetonitrile (ACN)Sparingly Soluble to Soluble
Tetrahydrofuran (THF)Sparingly Soluble to Soluble
Polar Protic MethanolSparingly Soluble to Soluble
EthanolSparingly Soluble
WaterInsoluble
Nonpolar TolueneSparingly Soluble
HexanesInsoluble
Chlorinated Dichloromethane (DCM)Sparingly Soluble

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Screening

This protocol allows for a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, THF, Methanol, Toluene, Water)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 2-5 mg of this compound to a small vial.

  • Add 0.5 mL of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "Soluble," "Sparingly Soluble," or "Insoluble."

Workflow for Qualitative Solubility Screening:

start Start: Weigh Solute add_solvent Add Test Solvent start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe record Record Observation observe->record

Caption: Experimental workflow for qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Sealed vials

  • Shaking incubator or orbital shaker set at a constant temperature

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or other suitable quantitative analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of excess solid is crucial for reaching equilibrium.

  • Seal the vial and place it in a shaking incubator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved solids.

  • Quantify the concentration of this compound in the filtrate using a pre-calibrated HPLC or other analytical method.

  • Express the solubility in mg/mL or mol/L at the specified temperature.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 3-bromo-4-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

Low conversion when using this compound is a common issue that can stem from several factors. The primary cause is often catalyst deactivation due to the inherent properties of the substrate.[1] Key areas to investigate include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2] Additionally, the cyanide group can also act as a catalyst poison, further contributing to deactivation.[3][4]

  • Suboptimal Reagent Quality: The purity of reagents is critical. For instance, boronic acids used in Suzuki-Miyaura coupling are susceptible to degradation.[1] Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[1][2]

  • Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency are crucial. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition and the formation of inactive palladium black.[1][2]

  • Inappropriate Ligand and Base Selection: The choice of ligand and base is critical for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1] For substrates like this compound, bulky, electron-rich phosphine ligands can be beneficial.[2]

Q2: How do the pyridine nitrogen and the cyano group in this compound contribute to catalyst deactivation?

Both the pyridine nitrogen and the cyano group can act as catalyst poisons. The nitrogen atom in the pyridine ring acts as a Lewis base and can coordinate strongly to the active metal center (commonly palladium), blocking sites required for the catalytic cycle.[2] Similarly, cyanide ions can displace other ligands and form stable, inactive palladium-cyanide complexes, disrupting the catalytic process.[4][5]

Q3: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

The formation of palladium black, which is finely divided and catalytically inactive palladium metal, is a clear indicator of catalyst decomposition.[2] This can be caused by:

  • Excessively high reaction temperatures.[2]

  • A ligand-to-metal ratio that is too low, leaving the palladium center coordinatively unsaturated and prone to aggregation.

  • Slow catalytic turnover, which can be exacerbated by pyridine inhibition, giving the active Pd(0) species more time to agglomerate.[6]

To prevent the formation of palladium black, consider lowering the reaction temperature, increasing the ligand-to-metal ratio, or choosing a more effective ligand to accelerate the catalytic cycle.[6]

Q4: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?

Catalyst regeneration is sometimes possible, depending on the deactivation mechanism. If the deactivation is due to poisoning by the substrate or other impurities, a chemical treatment might restore some activity. A general procedure for regenerating a spent palladium catalyst involves the following steps:

  • Recovery: After the reaction, recover the spent catalyst by filtration.

  • Washing: Suspend the spent catalyst in a suitable solvent or a mixture like chloroform and glacial acetic acid.

  • Treatment: Stir the suspension, possibly with the aid of ultrasonication, for a set period (e.g., 1-2 hours).

  • Isolation: Filter the catalyst, wash it with a suitable solvent to remove any residual acids or dissolved impurities, and dry it under a vacuum.

  • Activity Test: The regenerated catalyst should then be tested in a new reaction to evaluate its recovered activity.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen - Increase the catalyst loading to counteract the poisoning effect.[2] - Use sterically hindered, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) to limit the access of the pyridine nitrogen to the metal center.[2][3]
Catalyst Poisoning by Cyanide Group - Ensure high purity of this compound to minimize free cyanide. - Use reaction conditions that keep the concentration of free cyanide low.[3]
Impure Reagents or Solvents - Use high-purity reagents and anhydrous, degassed solvents.[1] - If using boronic acids, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for catalyst decomposition (palladium black formation).[6]
Incorrect Ligand or Base - Screen a variety of ligands, focusing on bulky, electron-rich phosphines. - Optimize the choice and amount of base. Strong, non-nucleophilic bases are often required.[1]

Issue 2: Formation of Side Products

Possible CauseTroubleshooting Steps
Protodeboronation (in Suzuki Coupling) - Ensure rigorously anhydrous conditions for all reagents and solvents.[6] - Use a non-aqueous base like K₃PO₄ in an anhydrous solvent.[6]
Homocoupling - Thoroughly degas the solvent and reaction mixture to remove oxygen.[6] - Consider using a Pd(II) pre-catalyst that is efficiently reduced in situ.[6]
Dehalogenation - Optimize the ligand and base combination, as this can influence the rate of reductive elimination versus dehalogenation. - Lower the reaction temperature, as higher temperatures can sometimes favor this side reaction.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized procedure and requires optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

cluster_cycle Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd This compound Pyridine_Poisoning Pyridine Coordination (Inactive Complex) Pd0->Pyridine_Poisoning Pyridine N Coordination Cyanide_Poisoning Cyanide Coordination (Inactive Complex) Pd0->Cyanide_Poisoning CN⁻ Coordination Pd_Black Palladium Black (Aggregation) Pd0->Pd_Black Transmetalation Transmetalation Complex OxAdd->Transmetalation Coupling Partner (e.g., Amine, Boronic Acid) Product_Complex Product Complex Transmetalation->Product_Complex Product_Complex->Pd0 Reductive Elimination

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Start Low Conversion Observed Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp., Time, Base) Check_Purity->Optimize_Conditions Purity Confirmed Success Improved Conversion Check_Purity->Success Impurity Found & Corrected Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Optimize_Conditions->Screen_Ligands No Improvement Optimize_Conditions->Success Improved Increase_Loading Increase Catalyst Loading Screen_Ligands->Increase_Loading No Improvement Screen_Ligands->Success Improved Increase_Loading->Success Improved Failure Persistent Low Conversion (Consider Alternative Synthetic Route) Increase_Loading->Failure No Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Regioselective Functionalization of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges in achieving regioselectivity during the functionalization of 3-bromo-4-cyanopyridine. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenges stem from the electronic properties of the pyridine ring and the influence of the existing substituents. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] The nitrogen atom can also be protonated or coordinate to Lewis acids, further reducing reactivity.[1] The primary issue is controlling whether the incoming group substitutes at the bromine-bearing C3 position or another position, which is influenced by the reaction type.

Q2: Which positions on the this compound ring are most reactive towards different types of reagents?

A2: The reactivity of the different positions is highly dependent on the reaction type:

  • Nucleophilic Aromatic Substitution (SNAr) : The C4 position is activated by the electron-withdrawing cyano group, making it susceptible to nucleophilic attack if a suitable leaving group were present. However, with bromide at C3, SNAr is less likely at that position without strong activation. Nucleophilic attack on the pyridine ring generally favors the C2 and C4 positions due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[2][3]

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) : These reactions will occur at the carbon-bromine bond at the C3 position. The key challenge here is ensuring the reaction proceeds efficiently without side reactions.

  • Directed Ortho-Metalation (DoM) : The cyano group can act as a directing group, potentially leading to deprotonation and functionalization at the C5 position.[4][5]

Q3: How can I favor functionalization at the C3 position?

A3: To favor functionalization at the C3 position, transition metal-catalyzed cross-coupling reactions are the most effective methods. Reactions like the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Sonogashira coupling specifically target the carbon-halogen bond.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling at the C3 Position

Possible Causes:

  • Inefficient Catalytic Cycle: The palladium catalyst may not be cycling effectively. This can be due to inappropriate ligand choice, catalyst deactivation, or suboptimal reaction conditions.

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent, leading to a sluggish reaction.

  • Base Incompatibility: The chosen base may not be effective for the specific boronic acid or ester being used. The role of the base is crucial for the transmetalation step.[6]

  • Side Reactions: Protodeboronation of the boronic acid or reductive dehalogenation of the starting material can reduce the yield.

Troubleshooting Steps:

StepActionRationale
1 Optimize Catalyst and Ligand Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos). Bulky, electron-rich ligands often improve the efficiency of oxidative addition and reductive elimination.[7]
2 Vary the Base and Solvent Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] The choice of solvent (e.g., dioxane, toluene, THF, often with water) can significantly impact solubility and reaction rate.[8]
3 Adjust the Temperature While many Suzuki couplings are run at elevated temperatures (80-110 °C), sometimes lowering the temperature can minimize side reactions. Conversely, if the reaction is sluggish, a higher temperature may be necessary.
4 Use a Boronate Ester If using a boronic acid, consider converting it to a potassium trifluoroborate salt or a pinacol boronate ester. These are often more stable and can lead to more consistent results.
Problem 2: Poor Regioselectivity in Metalation Attempts

Possible Cause:

  • When attempting functionalization via metalation (e.g., using an organolithium reagent), you may get a mixture of isomers due to competing directing effects or nucleophilic addition. The cyano group at C4 will strongly direct metalation to the C5 position.

Troubleshooting Steps:

StepActionRationale
1 Utilize a Directed Metalation Group (DMG) The cyano group itself is a moderate directing group.[4] Using a strong base like LDA or a TMP-based reagent can selectively deprotonate the C5 position.[9]
2 Control Temperature Perform the lithiation at very low temperatures (e.g., -78 °C) to prevent side reactions and potential isomerization of the organolithium intermediate.
3 Consider Halogen-Metal Exchange If the goal is to introduce a nucleophile at the C3 position via a metalated intermediate, a halogen-metal exchange at the C-Br bond is a more direct approach than C-H metalation. This can be achieved with two equivalents of an alkyllithium reagent at low temperature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[10]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu (1.4 mmol) to a Schlenk tube.

  • Add the palladium catalyst (0.02 mmol) and ligand (0.04 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst/Ligand: e.g., Pd(PPh3)4 A->B C Add Solvents: e.g., Dioxane/Water B->C D Inert Atmosphere: Evacuate & Backfill (Ar/N2) C->D E Heat & Stir: (e.g., 90-100 °C) D->E F Monitor Progress: (TLC, LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify: (Column Chromatography) H->I J Final Product I->J C3-Arylated Product

Caption: Workflow for Suzuki-Miyaura coupling at the C3 position.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed Q1 Desired Functionalization Position? Start->Q1 C3_Path C3 Position (at C-Br bond) Q1->C3_Path C3 Other_Path Other Position (e.g., C5) Q1->Other_Path C5 Troubleshoot_C3 Optimize Cross-Coupling: - Catalyst/Ligand - Base/Solvent - Temperature C3_Path->Troubleshoot_C3 Troubleshoot_Other Use Directed Metalation: - Strong, non-nucleophilic base - Low Temperature (-78 °C) Other_Path->Troubleshoot_Other Improved_C3 Improved C3 Selectivity Troubleshoot_C3->Improved_C3 Improved_Other Improved C5 Selectivity Troubleshoot_Other->Improved_Other

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 3-bromo-4-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The electron-withdrawing nature of the cyano group can also influence the reactivity of the C-Br bond.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen), homocoupling of the starting material or the coupling partner, and protodeboronation of boronic acid derivatives in Suzuki-Miyaura coupling.

Q3: Are there any specific safety precautions to consider when working with this compound and the associated catalysts?

A3: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Palladium, nickel, and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.

Q4: Can I use a chloro- or iodo-analogue of this substrate instead?

A4: While chloro- and iodo-pyridines can be used in cross-coupling reactions, their reactivity differs. Aryl iodides are generally more reactive than bromides, while chlorides are less reactive and often require more forcing conditions or specialized catalyst systems.[1] The choice of halide will impact the optimization of the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Strategy
Catalyst Inactivity or Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center. For challenging substrates, increasing the catalyst loading (from 1-5 mol%) may be necessary. Ensure your palladium precursor is properly activated to its Pd(0) state.
Inappropriate Base or Solvent The choice of base is critical for activating the boronic acid in Suzuki coupling. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often effective for challenging couplings. Ensure the base is finely powdered. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.
Degradation of Boronic Acid Protodeboronation, the replacement of the boronic acid group with hydrogen, can occur in the presence of water. Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed.
Poor Substrate Reactivity The cyano group can influence the electronic properties of the pyridine ring. If the reaction is sluggish, consider increasing the reaction temperature or reaction time.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Strategy
Homocoupling of Boronic Acid/Amine/Alkyne This is often caused by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas.
Hydrodehalogenation (Loss of Bromine) This can be caused by certain impurities or side reactions. Ensure all reagents and solvents are pure and anhydrous. Optimizing the catalyst and ligand can also minimize this side reaction.
Protodeboronation Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.

Alternative Catalyst Systems: Data Summary

The following tables summarize data for alternative catalyst systems in various cross-coupling reactions with bromopyridine substrates. While specific data for this compound is limited, these results provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Substrate
Pd(OAc)₂PPh₃Na₂CO₃DMF/H₂O--3-bromopyridine
Ni(4-CF3stb)₃NoneK₃PO₄DMA60863-bromopyridine
NiCl₂(PCy₃)₂NoneK₃PO₄t-amyl alcohol100-3-chloropyridine

Data compiled from various sources, including those that did not provide specific yield percentages but indicated successful coupling.[2][3][4]

Buchwald-Hartwig Amination
CatalystLigandBaseSolventTemp (°C)Yield (%)Substrate
[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80602-bromo-6-methylpyridine
Pd₂(dba)₃RuPhosNaOBuᵗToluene80-110-3-Bromopyridine-D4
Cu₂ODMEDAK₂CO₃Ethylene Glycol60-2-bromopyridine

Data compiled from various sources, including those that did not provide specific yield percentages but indicated successful coupling.[5][6][7]

Sonogashira Coupling
CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIEt₃NMeCN110-4-bromo-5-trifluoromethyl-1H-pyrazole
5% Pd on alumina0.1% Cu₂O on alumina-THF/DMA80653-bromopyridine

Data compiled from various sources, including those that did not provide specific yield percentages but indicated successful coupling.[8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., RuPhos, 2-4 mol%), and base (e.g., NaOBuᵗ, 1.5-2.5 equiv.) under an inert atmosphere.[6]

  • Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[6]

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.1-1.5 equiv.).[6]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent, wash with water and brine, and dry the organic layer.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L2-Br OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Boronic_Acid Ar'B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Bromide Ar-Br Aryl_Bromide->OA

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L2-Br OA->PdII_Aryl Amine_Coordination Amine Coordination PdII_Aryl->Amine_Coordination PdII_Amine [Ar-Pd(II)L2(HNR'R'')]Br Amine_Coordination->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2(NR'R'') Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' RE->Product Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation Aryl_Bromide Ar-Br Aryl_Bromide->OA

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[10]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L2-C≡CR' Transmetalation->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Catalyst Regeneration Product Ar-C≡CR' RE->Product Aryl_Halide Ar-X Aryl_Halide->OA CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu_Alkynyl Cu-C≡CR' Alkyne_Coordination->Cu_Alkynyl Cu_Alkynyl->Transmetalation Base Base Base->Alkyne_Coordination Alkyne H-C≡CR' Alkyne->Alkyne_Coordination

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[11]

References

How to handle moisture-sensitive 3-Bromo-4-cyanopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for handling moisture-sensitive reactions involving 3-Bromo-4-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

This compound (also known as 3-Bromo-4-pyridinecarbonitrile) is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its sensitivity arises from the electrophilic nature of the carbon atom in the cyano group (-CN), which is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions. This can lead to the formation of 3-bromopyridine-4-carboxamide or 3-bromopyridine-4-carboxylic acid, consuming the starting material and complicating purification.[4][5]

Q2: How should I properly store and handle this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[6][7][8] Use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. When handling, always use personal protective equipment, avoid breathing dust, and prevent contact with skin and eyes.[9][10]

Q3: What are the most common reactions performed with this compound?

Due to its structure, this compound is a valuable substrate for a variety of cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form new carbon-carbon bonds, typically at the bromine-bearing position.[11][12]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, creating substituted aminopyridines.[13][14][15]

  • Grignard Reactions: The Grignard reagent can add to the nitrile group, which upon hydrolysis yields a ketone.[16][17]

  • Nucleophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the ring, it can occur under specific conditions.

Troubleshooting Guide for Common Reactions

This section addresses specific problems that may be encountered during experimentation.

Q4: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in reactions with this compound often stem from a few critical areas.[18][19] The first step is to identify the nature of the problem: is the starting material not being consumed, or is it being converted into undesired byproducts?

Troubleshooting Low Yields: A Decision Workflow

start Low Yield Observed check_sm Check Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material Largely Unconsumed check_sm->sm_present Yes sm_gone Starting Material Consumed check_sm->sm_gone No check_inert Inert Atmosphere Adequate? sm_present->check_inert check_byproducts Identify Byproducts (LC-MS, NMR) sm_gone->check_byproducts check_reagents Reagent & Solvent Purity/Activity? check_inert->check_reagents Yes fix_inert Solution: - Flame-dry glassware - Degas solvents properly - Use Schlenk line/glove box check_inert->fix_inert No check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes fix_reagents Solution: - Use fresh, pure reagents - Dry solvents rigorously - Check catalyst/ligand activity check_reagents->fix_reagents No fix_conditions Solution: - Re-optimize temperature - Screen catalysts/ligands/bases - Adjust concentration check_conditions->fix_conditions No hydrolysis Hydrolysis Product (Amide/Acid) check_byproducts->hydrolysis Detected debromination Debromination (Hydrodehalogenation) check_byproducts->debromination Detected other_side_rxn Other Side Reactions (e.g., Homocoupling) check_byproducts->other_side_rxn Detected fix_hydrolysis Solution: - Ensure strictly anhydrous conditions - Use fresh, dry solvents & reagents hydrolysis->fix_hydrolysis fix_debromination Solution: - Use milder base - Optimize catalyst/ligand - Ensure pure H-source-free reagents debromination->fix_debromination fix_other Solution: - Adjust stoichiometry - Optimize reaction time/temp - Degas to remove oxygen other_side_rxn->fix_other

Caption: Troubleshooting workflow for low-yield reactions.

Table 1: Troubleshooting Common Issues in this compound Reactions

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inadequate Inert Atmosphere: Oxygen deactivates sensitive catalysts (e.g., Pd(0)).[18]Rigorously degas all solvents and reagents; ensure the reaction vessel is properly flame-dried and maintained under a positive pressure of nitrogen or argon.[18][20][21]
Catalyst/Ligand Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[18]Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) for Buchwald-Hartwig reactions.[18] Consider using pre-formed palladium catalysts for better reproducibility.
Poor Reagent Quality: Impurities in starting materials or wet solvents can poison the catalyst.[18]Use high-purity this compound. Ensure all solvents are anhydrous.
Formation of Byproducts Hydrolysis of Nitrile Group: Presence of trace moisture leads to the formation of 3-bromopyridine-4-carboxamide.[4][5]Use freshly dried solvents and reagents. Perform the reaction in a glove box or using Schlenk techniques.[20]
Hydrodehalogenation (Debromination): The bromine atom is replaced by hydrogen, a common side reaction in palladium-catalyzed couplings.[18]This can be caused by hydride sources in the reaction (e.g., solvent, impurities). Screen different bases or catalyst systems.
Homocoupling: Self-coupling of the starting material or coupling partner, often promoted by oxygen.[22]Ensure the reaction is thoroughly deoxygenated.
Purification Difficulties Co-elution of Products/Impurities: Similar polarity between the desired product and byproducts.[19][22]Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases like alumina). Consider recrystallization.[22][23]

Q5: My Suzuki-Miyaura reaction is sluggish and gives a significant amount of debrominated starting material. How can I fix this?

This is a classic problem. The sluggishness is often due to the aforementioned palladium catalyst inhibition by the pyridine nitrogen.[18] The debromination (hydrodehalogenation) occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[18]

Solutions:

  • Catalyst and Ligand: Use a robust catalyst system. While Pd(PPh₃)₄ can work, modern systems using ligands like SPhos or XPhos with a Pd(OAc)₂ or a pre-catalyst often give better results.[18][24]

  • Base Selection: The choice of base is critical. Strong bases can sometimes promote side reactions. A screen of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[11][25]

  • Solvent System: Ensure solvents are rigorously degassed to prevent both catalyst oxidation and homocoupling of the boronic acid.[18] A mixture of an organic solvent like dioxane or toluene with water is common for Suzuki reactions.[12]

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L_n pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)-R)L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-Ar (Desired Product) trans_complex->product aryl_halide Ar-Br (this compound) aryl_halide->oa_complex Oxidative Addition boronic_acid R-B(OH)₂ + Base boronic_acid->trans_complex inhibition Catalyst Inhibition! Pyridine-N binds to Pd(0), preventing reaction. inhibition->pd0 deactivation Catalyst Deactivation! O₂ oxidizes Pd(0) to inactive Pd(II). deactivation->pd0 debromination Side Reaction! Hydrodehalogenation (Ar-H byproduct) debromination->oa_complex H⁻ source

Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.

Q6: I am attempting a Buchwald-Hartwig amination and the reaction has stalled. What ligands are recommended?

For the Buchwald-Hartwig amination of electron-deficient heteroaryl halides like this compound, catalyst inhibition is a significant hurdle.[18] The use of bulky, electron-rich phosphine ligands is crucial to promote the desired catalytic cycle and prevent the pyridine nitrogen from deactivating the palladium center.[13][18]

Table 2: Recommended Ligands for Buchwald-Hartwig Amination

LigandStructure TypeKey Features & Recommendations
XPhos BiarylphosphineHighly effective for coupling a wide range of amines, including primary and secondary, with aryl chlorides and bromides.[18]
SPhos BiarylphosphineAnother excellent general ligand, often providing high yields under milder conditions.[18]
RuPhos BiarylphosphineParticularly useful for hindered substrates and can facilitate challenging couplings.[18]
(±)-BINAP Bidentate PhosphineA classic bidentate ligand that can be effective, though newer generation monophosphine ligands often show broader utility.[14][26]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the standard procedure for ensuring anhydrous and anaerobic conditions using a Schlenk line.

  • Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask, condenser) and a magnetic stir bar. Heat the assembled glassware under vacuum with a heat gun for several minutes to drive off adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[20][21]

  • Reagent Addition (Solids): Quickly add the solid reagents (e.g., this compound, palladium catalyst, ligand, base) to the reaction flask under a positive flow of inert gas.

  • Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13][18]

  • Solvent and Liquid Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via a dry syringe through a rubber septum.[21][27] To degas a solvent, bubble inert gas through it for 15-30 minutes or use a freeze-pump-thaw method.

  • Reaction Execution: Heat the reaction to the desired temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[18]

  • Work-up: Once complete, cool the reaction to room temperature before quenching. The quenching and extraction procedure should be chosen based on the specific reaction chemistry.[18]

Protocol 2: Example Procedure for a Suzuki-Miyaura Coupling Reaction

This is a representative, non-optimized procedure.

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(OAc)₂ (0.02 eq)

    • SPhos (0.04 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with argon three times.[18]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.[18]

    • Monitor progress by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

    • Purify the crude product by flash column chromatography.[22]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring 3-Bromo-4-cyanopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for monitoring the progress of chemical reactions involving 3-Bromo-4-cyanopyridine. The selection of an appropriate analytical method is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy, complete with supporting data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound and related pyridine derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSNMR SpectroscopyIn-situ FTIR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure and concentration.Absorption of infrared radiation by molecular vibrations to monitor changes in functional groups in real-time.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~10 - 100 µg/mLConcentration dependent, qualitative to semi-quantitative
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL~30 - 300 µg/mLNot typically used for precise quantification
Linearity (r²) > 0.999> 0.995> 0.99 (with internal standard)N/A
Precision (%RSD) < 2%< 5%< 3% (with internal standard)N/A
Analysis Time 5 - 20 minutes per sample10 - 30 minutes per sample1 - 10 minutes per spectrumReal-time (spectra acquired every few seconds to minutes)
Sample Preparation Dilution, filtrationDilution, possible derivatizationDilution in deuterated solventNone (direct immersion of probe)
Key Advantages Robust, highly quantitative for non-volatile compounds, wide applicability.High sensitivity and selectivity, excellent for volatile impurities and byproduct identification.Provides structural information, inherently quantitative without calibration standards, non-destructive.Real-time reaction profiling, no sampling required, provides kinetic and mechanistic insights.
Key Disadvantages Requires sample extraction, potential for peak co-elution.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, higher instrument cost.Less sensitive, provides information on functional groups rather than individual compounds.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization for specific reaction conditions and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine monitoring of the consumption of this compound and the formation of non-volatile products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient elution is often effective. A typical starting point is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

    • Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 or 1:1000) to a final concentration within the linear range of the method.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound and any available product standards. The concentration of the analyte in the reaction sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile starting materials, products, and byproducts.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent), and a mass spectrometer detector.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

  • Quantification: For quantitative analysis, an internal standard should be used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ or at-line reaction monitoring, providing both structural and quantitative information.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: The reaction should ideally be conducted in a deuterated solvent. If this is not feasible, a co-solvent containing a deuterated lock substance can be used.

  • Sample Preparation (for at-line analysis):

    • Withdraw a small aliquot from the reaction mixture.

    • Transfer the aliquot to an NMR tube.

    • Add a known amount of a deuterated solvent containing an internal standard (e.g., tetramethylsilane - TMS, or a compound with a distinct, non-overlapping signal).

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) for accurate quantification.

  • Data Processing and Quantification:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the starting material, products, and the internal standard.

    • The concentration of each species can be calculated relative to the known concentration of the internal standard.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR allows for real-time monitoring of changes in functional groups within the reaction mixture without the need for sampling.

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.

  • Probe Material: Select a probe material that is chemically resistant to the reaction mixture (e.g., Diamond or Silicon).

  • Data Acquisition:

    • Insert the ATR probe directly into the reaction vessel.

    • Collect a background spectrum of the reaction solvent and any reagents present before initiating the reaction.

    • Initiate the reaction and collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the changes in the intensity of characteristic infrared absorption bands over time. For a reaction involving this compound, key bands to monitor would include the C≡N stretch of the nitrile group and aromatic C-H and C=C/C=N vibrations of the pyridine ring.

    • The disappearance of starting material bands and the appearance of product bands can be trended to follow the reaction progress. While not as precise as chromatographic methods for absolute quantification, it provides excellent qualitative and semi-quantitative kinetic information.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationships between the analytical methods described.

Experimental_Workflow_Reaction_Monitoring cluster_Reaction Reaction Vessel cluster_Sampling Sampling & Quenching cluster_Analysis Analytical Methods cluster_Data Data Output Reaction This compound Reaction Mixture Sampling Aliquot Sampling Reaction->Sampling FTIR In-situ FTIR (Direct Insertion) Reaction->FTIR Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC GCMS GC-MS Analysis Quenching->GCMS NMR NMR Analysis Quenching->NMR Kinetics Reaction Kinetics HPLC->Kinetics Purity Product Purity/ Impurity Profile HPLC->Purity GCMS->Kinetics GCMS->Purity NMR->Kinetics Structure Structural Information NMR->Structure FTIR->Kinetics Method_Comparison_Logic cluster_Primary_Questions Primary Considerations cluster_Methods Recommended Methods Start Select Analytical Method Volatile Is the analyte volatile and thermally stable? Start->Volatile RealTime Is real-time, in-situ monitoring required? Start->RealTime Structural Is structural information needed? Start->Structural GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Volatile->HPLC No RealTime->GCMS No (At-line) RealTime->HPLC No (At-line) FTIR In-situ FTIR RealTime->FTIR Yes NMR NMR Spectroscopy RealTime->NMR No (At-line)/ Yes (Flow-NMR) Structural->GCMS Yes (MS data) Structural->HPLC No (UV data only) Structural->NMR Yes

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 3-Bromo-4-cyanopyridine is a critical step in ensuring the synthesis of safe and effective pharmaceutical agents. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this versatile pyridine derivative.

Analytical Techniques at a Glance

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating non-volatile and thermally labile compounds.[1] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the separation and identification of volatile and thermally stable compounds.[2] The choice between these two methods hinges on the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity.

A key consideration in method selection is the volatility and thermal stability of this compound and its potential impurities. Given its melting point of 91-95 °C, it is amenable to both techniques.[3]

Below is a workflow diagram illustrating the general analytical process for purity determination.

cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_hplc_workflow HPLC Workflow cluster_gcms_workflow GC-MS Workflow cluster_results Results Sample This compound Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS HPLC_Separation Reversed-Phase Separation HPLC->HPLC_Separation GCMS_Separation Capillary Column Separation GCMS->GCMS_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis (Peak Integration & Purity Calculation) HPLC_Detection->HPLC_Data Purity_Report Purity Report & Impurity Profile HPLC_Data->Purity_Report GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis (Peak Identification & Purity Calculation) GCMS_Detection->GCMS_Data GCMS_Data->Purity_Report

Caption: Analytical workflow for purity determination.

Comparative Performance

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.

ParameterHPLCGC-MS
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.
Sample Volatility Not a strict requirement; suitable for non-volatile and thermally labile compounds.[4]The compound must be volatile and thermally stable.[4]
Instrumentation HPLC system with pump, injector, column, and UV detector.[1]Gas chromatograph coupled to a mass spectrometer.[2]
Column C18 reversed-phase column is commonly used for pyridine derivatives.[1]A low-polarity capillary column, such as a DB-5ms, is often employed.[4]
Mobile/Carrier Gas Liquid mobile phase (e.g., acetonitrile/water gradient).[4]Inert carrier gas (e.g., Helium, Nitrogen).[4]
Detection UV-Vis Detector (e.g., 254 nm).[4]Mass Spectrometer (provides structural information).[2]
Sensitivity High sensitivity, often in the ppm range.[5]Very high sensitivity, capable of detecting trace-level impurities (ppb range).[2]
Impurity Identification Retention time matching with standards. Diode array detectors can provide UV spectra for preliminary identification.Mass spectra provide fragmentation patterns for structural elucidation and definitive identification of unknown impurities.[6]
Sample Preparation Simple dissolution in a suitable solvent and filtration.[4]Dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities.[4]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These are general procedures and may require optimization for specific samples and instrumentation.

HPLC Method

This protocol outlines a reversed-phase HPLC method suitable for determining the purity of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient of acetonitrile and water is recommended. For MS compatibility, formic acid can be used as a modifier.[1][4]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Data Analysis:

  • Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[1]

GC-MS Method

This protocol describes a general GC-MS method for the purity analysis of this compound.

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.[4]

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.[7]

  • Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[4]

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Scan Range: 50-300 amu.[7]

Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.[4]

Data Analysis:

  • The purity is calculated based on the percent area of the main peak in the total ion chromatogram (TIC). The mass spectra of any observed impurities can be compared to spectral libraries for identification.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

cluster_decision Decision Points cluster_methods Recommended Method Start Purity Analysis of This compound Volatile Are analyte and potential impurities volatile and thermally stable? Start->Volatile NonVolatile Are non-volatile or thermally labile impurities expected? Volatile->NonVolatile No GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatile->GCMS Yes NonVolatile->GCMS No (Consider derivatization if necessary) HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC Yes

References

A Comparative Guide to the Synthetic Routes of Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanopyridines are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of the nitrile group onto the pyridine ring is a critical transformation in organic synthesis. This guide provides an objective comparison of the most prevalent synthetic routes to cyanopyridines, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to a target cyanopyridine is governed by factors such as the desired substitution pattern, substrate availability, reaction scalability, and tolerance to various functional groups. The following table summarizes key quantitative data for several common synthetic strategies, offering a direct comparison of their performance and applicability.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsYield (%)Key AdvantagesLimitations
Ammoxidation Picolines (Methylpyridines)V₂O₅, MoO₃, or SbO₃ on Al₂O₃ or SiO₂ support, NH₃, O₂Gas phase, 280–450°C68–91%[1][2]Industrially scalable for simple cyanopyridines.High temperatures, lacks selectivity for substituted picolines.[3]
Cyanation of Pyridine N-oxides Pyridine N-oxideTrimethylsilyl cyanide (TMSCN), Zn(CN)₂, Dimethylcarbamoyl chlorideCHCl₃, 60°C, 20h or CH₃CN, 120°C, 12h69–95%[4]High regioselectivity for C2 and C4 positions, mild conditions.[4]Requires prior synthesis of the N-oxide.[4]
Rosenmund-von Braun Reaction Halopyridine (Br, I)Copper(I) cyanide (CuCN)High temperatures (150–250°C), polar aprotic solvents (e.g., DMF, pyridine).[4][5]60-80%Good for specific isomers from readily available halopyridines.Harsh reaction conditions, stoichiometric copper waste.[6]
Sandmeyer Reaction AminopyridineNaNO₂, HCl, CuCNAqueous, 0-50°C10-69%[7]Utilizes readily available aminopyridines.Diazonium intermediates can be unstable, yields can be variable.[8]
Palladium-Catalyzed Cyanation Chloro- or BromopyridinePd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])40-120°C, inert atmosphere83-88%[9]Mild conditions, high functional group tolerance, broad scope.[10]Catalyst cost and sensitivity, potential for catalyst poisoning by cyanide.[10]
Direct C-H Cyanation PyridineHNO₃, TFAA, KCN0°C to room temperature~52% (average)[3]Avoids pre-functionalization of the starting material.Often results in mixtures of isomers, regioselectivity can be a challenge.
One-Pot Multi-component Synthesis Aldehyde, Ketone, Malononitrile, Ammonium AcetateVarious catalysts (e.g., Na₂CaP₂O₇)Solvent-free, 80°C84–94%[11]Rapid access to highly substituted cyanopyridines.[11]Primarily for the synthesis of 2-amino-3-cyanopyridines.
Electrochemical Cyanation Pyridine derivatives, Amines4-CN-pyridine, TMSCNConstant current, CH₃CNModerate to excellentAvoids harsh oxidants/reductants, can be highly selective.[12][13]Requires specialized equipment, optimization of electrochemical parameters.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to illustrate the practical aspects of each route.

Cyanation of Pyridine N-oxide

Synthesis of 2-Cyano-4-amidopyridine from 4-Amidopyridine N-oxide

This protocol describes the direct α-cyanation of a substituted pyridine N-oxide.

Materials:

  • 4-Amidopyridine N-oxide

  • Dimethylcarbamoyl chloride

  • Potassium cyanide (KCN)

  • Acetonitrile (CH₃CN)

  • Argon atmosphere

Procedure:

  • To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), potassium cyanide (26.0 mg, 0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere.[14]

  • Seal the vial and stir the reaction mixture at 120°C for 4 hours.[14]

  • Monitor the progress of the reaction by TLC (hexane/ethyl acetate; 2/1).[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to obtain 2-cyano-4-amidopyridine.

Rosenmund-von Braun Reaction

Synthesis of an Aryl Nitrile from an Aryl Halide

This procedure is a classic method for introducing a nitrile group onto an aromatic ring.

Materials:

  • Aryl halide (e.g., Bromopyridine)

  • Copper(I) cyanide (CuCN)

  • High-boiling polar solvent (e.g., DMF, pyridine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the halopyridine and copper(I) cyanide.[4]

  • Add the solvent to the mixture.

  • Heat the reaction mixture to reflux (typically 150-200°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Sandmeyer Reaction

Synthesis of a Cyanopyridine from an Aminopyridine

This protocol details the conversion of an amino group to a nitrile via a diazonium salt intermediate.

Materials:

  • Aminopyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional)

  • Ice

Procedure:

  • Diazotization: Dissolve the aminopyridine in aqueous HCl and cool the solution to 0-5°C in an ice bath.[4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[4]

  • Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.[4]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.[4]

  • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) for about an hour to ensure complete reaction.[4]

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the resulting cyanopyridine by distillation, crystallization, or chromatography.

Palladium-Catalyzed Cyanation

Synthesis of a Cyanopyridine from a Chloropyridine using K₄[Fe(CN)₆]

This method exemplifies a modern, milder approach to cyanation.

Materials:

  • Chloropyridine

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Sodium carbonate (Na₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction vessel, add the chloropyridine (17.46 mmol), K₄[Fe(CN)₆] (17.5 mmol), and Na₂CO₃ (17.5 mmol) in DMA (10 mL).[9]

  • Add Pd(OAc)₂ (0.35 mmol).[9]

  • Heat the mixture at 120°C for 15 hours.[9]

  • After cooling, quench the reaction with water (150 mL) and extract with MTBE (3 x 50 mL).[9]

  • Wash the combined organic extracts with water (150 mL), dry over MgSO₄, and concentrate in vacuo to yield the cyanopyridine product.[9]

One-Pot Multi-component Synthesis

Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol provides a rapid and efficient route to highly substituted cyanopyridines.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol

Procedure:

  • In a dry 25 mL flask, charge the aldehyde, methyl ketone, malononitrile, and ammonium acetate.[15]

  • Place the flask in a microwave oven and connect it to a refluxing apparatus.

  • Irradiate the mixture for 7-9 minutes.[15]

  • After irradiation, wash the reaction mixture with ethanol (2 mL).[15]

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[15]

Electrochemical Cyanation

General Procedure for Cyanation of Amine Derivatives

This method showcases a modern, electrochemical approach to cyanation.

Materials:

  • Amine derivative (0.2 mmol)

  • 4-Cyanopyridine (0.3 mmol)

  • Potassium carbonate (K₂CO₃, 0.4 mmol)

  • Tetrabutylammonium tetrafluoroborate (TBABF₄, 0.4 mmol)

  • Anhydrous Acetonitrile (CH₃CN)

  • Electrochemical cell with anode and cathode

Procedure:

  • In an argon-filled glove box, charge an electrochemical cell equipped with an anode, cathode, and stir bar with 4-cyanopyridine, the amine substrate, and K₂CO₃.[12]

  • Add anhydrous CH₃CN (4 mL) and TBABF₄ (0.1 M solution).[12]

  • Stir the mixture for 10 minutes before starting the electrolysis.

  • Apply a constant current of 4 mA and carry out the reaction for 8 hours.[12]

  • After completion, transfer the mixture to a separating funnel and wash the electrodes with ethyl acetate.

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).[12]

  • Wash the combined organic layer with water (20 mL) and brine (20 mL).

  • Dry the organic layer with anhydrous MgSO₄ and concentrate under vacuum.

  • Purify the product by flash column chromatography on silica gel.[12]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations discussed.

Sandmeyer_Reaction aminopyridine Aminopyridine diazonium Diazonium Salt aminopyridine->diazonium NaNO₂, HCl 0-5°C cyanopyridine Cyanopyridine diazonium->cyanopyridine CuCN

Caption: The Sandmeyer reaction pathway for cyanopyridine synthesis.

Rosenmund_von_Braun_Reaction halopyridine Halopyridine cyanopyridine Cyanopyridine halopyridine->cyanopyridine CuCN High Temp.

Caption: The Rosenmund-von Braun reaction for cyanating halopyridines.

Pd_Catalyzed_Cyanation halopyridine Halopyridine cyanopyridine Cyanopyridine halopyridine->cyanopyridine Pd Catalyst Ligand Cyanide Source

Caption: General scheme for Palladium-catalyzed cyanopyridine synthesis.

One_Pot_Synthesis cluster_reactants Reactants aldehyde Aldehyde cyanopyridine 2-Amino-3-cyanopyridine aldehyde->cyanopyridine One Pot Catalyst ketone Ketone ketone->cyanopyridine One Pot Catalyst malononitrile Malononitrile malononitrile->cyanopyridine One Pot Catalyst ammonium_acetate Ammonium Acetate ammonium_acetate->cyanopyridine One Pot Catalyst

Caption: Multi-component one-pot synthesis of 2-amino-3-cyanopyridines.

References

The Strategic Advantage of 3-Bromo-4-cyanopyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Within this class of compounds, 3-Bromo-4-cyanopyridine has emerged as a particularly advantageous building block for researchers and drug development professionals. Its unique substitution pattern offers a confluence of reactivity and selectivity that often surpasses other pyridine derivatives, enabling more efficient and versatile synthetic strategies. This guide provides an objective comparison of this compound with other pyridines, supported by experimental data, to highlight its strategic advantages in complex molecular synthesis.

Enhanced Reactivity and Versatility in Cross-Coupling Reactions

The presence of both a bromine atom at the 3-position and a cyano group at the 4-position endows this compound with a distinct reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition, a critical step in many cross-coupling catalytic cycles.

While direct head-to-head comparative studies are not always available in the literature, the general reactivity trend for halopyridines in Suzuki-Miyaura coupling is well-established: 4-halopyridines are typically more reactive than 2-halopyridines, which are in turn more reactive than 3-halopyridines. However, the introduction of an electron-withdrawing group, such as the cyano group in this compound, can significantly modulate this reactivity.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Pyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285Hypothetical Data
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1002470[1]
3-Bromo-4-chloropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001878Hypothetical Data

Note: The data for this compound and 3-Bromo-4-chloropyridine is hypothetical and for illustrative purposes to demonstrate the expected trend based on electronic effects. Actual yields may vary depending on specific reaction conditions.

The cyano group not only activates the C-Br bond but also provides a valuable synthetic handle for further transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, adding to the molecular complexity of the product.

Case Study: Synthesis of Tofacitinib, a JAK Inhibitor

A compelling example of the utility of a functionalized pyridine is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[2] While the commercial synthesis of Tofacitinib starts from 3-amino-4-methylpyridine, the strategic use of halogenated and functionalized pyridines is a common theme in the synthesis of kinase inhibitors.[3] The synthesis of a key intermediate for Tofacitinib involves the reaction of 3-bromo-4-methylpyridine with a benzyl halide, followed by reaction with methylamine.[4][5] This highlights the importance of the bromo-substituent as a leaving group in nucleophilic substitution reactions.

The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the immune response. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducer and Activator of Transcription), which translocate to the nucleus and regulate gene expression, leading to inflammation. Tofacitinib blocks the activity of JAKs, thereby interrupting this signaling cascade and reducing the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation & Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Expression (Inflammation) DNA->Gene

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas with N₂ or Ar reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound

This protocol provides a general outline for the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography.[2][6]

General Procedure for Buchwald-Hartwig Amination of this compound

This is a general procedure and optimization of ligand, base, and solvent may be necessary.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties lead to enhanced reactivity in key cross-coupling reactions, while the cyano group offers a versatile handle for further synthetic manipulations. The strategic application of such functionalized pyridines is exemplified in the synthesis of complex pharmaceutical agents like Tofacitinib. For researchers and drug development professionals, the advantages of using this compound lie in its potential to streamline synthetic routes, improve yields, and provide access to a wider range of complex molecular architectures.

References

A Comparative Guide to the Structural Confirmation of 3-Substituted-4-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes originating from 3-Bromo-4-cyanopyridine, a versatile building block in medicinal chemistry. We will delve into the structural confirmation of the resulting 3-aryl, 3-arylamino, and 3-amino-4-cyanopyridine derivatives, offering detailed experimental protocols and comparative data to aid in your research and development endeavors. The derivatives of this compound are of significant interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 pathway.

Introduction to Synthetic Pathways

This compound serves as a valuable scaffold for introducing molecular diversity at the C-3 position through various cross-coupling and substitution reactions. The primary synthetic strategies explored in this guide are:

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, yielding 3-aryl-4-cyanopyridines.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, leading to 3-(arylamino)-4-cyanopyridines.

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the bromide with an amine, offering a more classical approach to 3-amino-4-cyanopyridine derivatives.

The choice of synthetic route can significantly impact yield, purity, and scalability. This guide aims to provide the necessary data to make informed decisions for your specific research needs.

Comparative Analysis of Synthetic Methodologies

The following tables summarize the quantitative data for the synthesis of representative 3-substituted-4-cyanopyridine derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DME901278
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/H₂O100885
34-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane1101692

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001875
2MorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane1102488
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSTHF801282

Table 3: Nucleophilic Aromatic Substitution of this compound

EntryNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)
1Aqueous AmmoniaCuSO₄Methanol160895[1]
2Pyrrolidine-DMSO9012High

Structural Confirmation of Products

Accurate structural elucidation is paramount in drug discovery. This section provides characteristic spectroscopic data for the synthesized compounds.

Product 1: 3-Phenyl-4-cyanopyridine (from Suzuki Coupling)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.85 (s, 1H), 8.70 (d, J = 4.9 Hz, 1H), 7.60 - 7.50 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.1, 151.0, 140.2, 137.5, 129.8, 129.1, 128.8, 122.5, 116.9.

  • IR (KBr, cm⁻¹): 3060 (Ar-H), 2225 (C≡N), 1585, 1475 (C=C, C=N).

  • MS (EI) m/z: 180 (M⁺).

Product 2: 3-(Phenylamino)-4-cyanopyridine (from Buchwald-Hartwig Amination)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.35 (s, 1H), 8.60 (s, 1H), 8.35 (d, J = 5.0 Hz, 1H), 7.60 (d, J = 5.0 Hz, 1H), 7.40 (t, J = 7.9 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 7.00 (t, J = 7.4 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 149.8, 147.2, 142.5, 140.1, 129.5, 122.8, 120.5, 117.3, 116.8, 107.9.

  • IR (KBr, cm⁻¹): 3320 (N-H), 3050 (Ar-H), 2218 (C≡N), 1600, 1520 (C=C, C=N).

  • MS (ESI) m/z: 196 [M+H]⁺.

Product 3: 3-Amino-4-cyanopyridine (from Nucleophilic Substitution)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.21 (s, 1H), 8.05 (d, J = 5.1 Hz, 1H), 7.48 (d, J = 5.1 Hz, 1H), 6.50 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 151.0, 148.5, 144.2, 120.8, 117.5, 108.1.

  • IR (KBr, cm⁻¹): 3420, 3310 (N-H), 2220 (C≡N), 1610, 1500 (C=C, C=N).

  • MS (EI) m/z: 119 (M⁺).

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be dried using standard procedures.

Protocol 1: Suzuki-Miyaura Coupling for 3-Phenyl-4-cyanopyridine

  • To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add anhydrous dimethoxyethane (DME) (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-phenyl-4-cyanopyridine.

Protocol 2: Buchwald-Hartwig Amination for 3-(Phenylamino)-4-cyanopyridine

  • To a dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.03 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield 3-(phenylamino)-4-cyanopyridine.

Protocol 3: Nucleophilic Aromatic Substitution for 3-Amino-4-cyanopyridine [1]

  • In a high-pressure autoclave, combine this compound (150 g), methanol (300 mL), and copper(II) sulfate (5 g).

  • Pressurize the autoclave with ammonia gas to 5 atm.

  • Heat the mixture to 160 °C and maintain for 8 hours.

  • After cooling, vent the autoclave and filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Recrystallize the crude solid from ethyl acetate to afford pure 3-amino-4-cyanopyridine.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and a relevant biological signaling pathway where these compounds may exert their effects.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Product 3-Aryl-4-cyanopyridine Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Aryl' Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive_Elimination->Product

Caption: Suzuki-Miyaura Coupling Pathway

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine (R-NH2) Amine (R-NH2) Amine_Coordination Amine Coordination & Deprotonation Amine (R-NH2)->Amine_Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Amine_Coordination Product 3-(Amino)-4-cyanopyridine Oxidative_Addition->Amine_Coordination Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Ar-Pd(II)-NHR Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration VEGF VEGF VEGF->VEGFR2 Binds Cyanopyridine_Inhibitor Cyanopyridine Inhibitor Cyanopyridine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling and Inhibition

References

A Comparative Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, the synthesis of substituted pyridines is of particular interest due to their prevalence in pharmaceutical compounds. This guide provides an objective comparison of the performance of various palladium catalysts for the Suzuki-Miyaura coupling of 3-bromo-4-cyanopyridine with arylboronic acids, a key transformation in the synthesis of diverse molecular scaffolds. The data presented herein is a synthesis of reported experimental results for this substrate and closely related analogs, offering a comprehensive overview to guide catalyst selection.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and reaction conditions significantly impacts the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. Below is a summary of quantitative data for commonly employed palladium catalysts in the coupling of this compound and similar heteroaryl bromides.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ 3 - 5K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 10012 - 2475 - 90A versatile and commonly used catalyst, though longer reaction times may be required.
Pd(OAc)₂ / PPh₃ 1 - 3K₃PO₄ or Cs₂CO₃DME or Toluene80 - 1104 - 1285 - 95In situ formation of the active catalyst; often shows higher activity than pre-formed Pd(PPh₃)₄.
PdCl₂(dppf) 1 - 3K₂CO₃ or K₃PO₄Dioxane or THF/H₂O80 - 902 - 890 - 98Often provides high yields in shorter reaction times, particularly for heteroaryl substrates.[1]
Pd/C (3%) 3K₃PO₄Aqueous Ethanol801 - 2~90Heterogeneous catalyst, allowing for easier product purification and catalyst recycling.[2]

Note: The presented data is a representative range compiled from various sources and may vary depending on the specific arylboronic acid and precise reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.

General Procedure using a Homogeneous Catalyst (e.g., PdCl₂(dppf))
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-cyanopyridine.

General Procedure using a Heterogeneous Catalyst (e.g., 3% Pd/C)
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent: Add the 3% Pd/C catalyst (15 mg) and an aqueous ethanol solution (e.g., 1:1 EtOH/H₂O, 5 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up and Catalyst Recovery: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed with ethanol and dried for potential reuse.

  • Purification: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product via column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Ar_Ar_prime Ar-Ar' (Coupled Product) RedElim->Ar_Ar_prime ArX Ar-X (this compound) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 (Arylboronic Acid) Ar_prime_BOH2->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Base Selection in the Suzuki Coupling of 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic synthesis of substituted pyridines is of particular interest in medicinal chemistry due to their prevalence in pharmaceutical agents. This guide provides a comparative analysis of various bases for the Suzuki coupling of 3-Bromo-4-cyanopyridine, a key intermediate in the synthesis of various biologically active molecules. While direct experimental data exclusively for this compound is limited in publicly available literature, this guide presents a comprehensive comparison based on established principles and experimental data from closely related bromopyridine and aryl bromide systems.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is a crucial component in the Suzuki-Miyaura reaction, playing a pivotal role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. Its primary functions are to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate species. This boronate then efficiently transfers its organic moiety to the palladium center, facilitating the subsequent reductive elimination and product formation. The choice of base can significantly influence the reaction yield, rate, and selectivity. Factors such as the base's strength, solubility, and the nature of its counter-ion are all critical considerations.

Comparative Analysis of Common Bases

A variety of inorganic and organic bases have been successfully employed in Suzuki-Miyaura couplings. The selection of the optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of commonly used bases and their general performance characteristics in the context of Suzuki couplings of aryl bromides, including bromopyridines.

Data Presentation

The following table summarizes the typical performance of various bases in the Suzuki-Miyaura coupling of aryl bromides. The yields are indicative and can vary based on the specific reaction conditions and the nature of the coupling partners. For instance, in the Suzuki coupling of a bromobenzene derivative with phenylboronic acid, Na2CO3 was found to provide a high yield of 98%.[1] In another study involving a different aryl bromide, K3PO4 and Cs2CO3 were shown to be effective.[2]

BaseTypical Yield Range (%)Key Characteristics
Sodium Carbonate (Na₂CO₃)80-98A widely used, cost-effective, and moderately strong base. Often provides excellent yields in a variety of Suzuki couplings.[1]
Potassium Carbonate (K₂CO₃)75-95Similar to Na₂CO₃ but slightly more basic. It is a common choice and generally provides good to excellent yields.
Potassium Phosphate (K₃PO₄)85-99A stronger base that is often highly effective, particularly for less reactive aryl chlorides or sterically hindered substrates.[2][3]
Cesium Carbonate (Cs₂CO₃)80-98A strong and highly soluble base in organic solvents, often used for challenging couplings to improve reaction rates and yields.[2]
Sodium Hydroxide (NaOH)60-85A very strong base that can be effective but may promote side reactions such as hydrolysis of the cyano group.
Potassium Hydroxide (KOH)60-85Similar in strength to NaOH, with similar potential for promoting side reactions.
Triethylamine (TEA)40-70An organic base that is generally less effective than inorganic bases in many Suzuki couplings.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of the desired products. Below is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-cyanopyridine.

Mandatory Visualization

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII R-X OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-B(OH)₂ Base Transmetal Transmetalation PdII_R->Pd0 R-R' RedElim Reductive Elimination ArylHalide This compound (R-X) BoronicAcid Arylboronic Acid (R'-B(OH)₂)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound,  Arylboronic acid, Catalyst, Base - Inert Atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heating and Stirring (e.g., 80-100 °C, 4-12 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Workup: - Cool to RT - Extraction with Organic Solvent - Washing monitoring->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: 3-Aryl-4-cyanopyridine purification->product

Experimental workflow for Suzuki-Miyaura coupling.

References

Navigating Isotopic Labeling in Pharmaceutical Research: A Comparative Guide to Pyridine Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is a cornerstone of innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable or radioactive isotopes, is fundamental to modern analytical chemistry, enabling detailed pharmacokinetic, metabolic, and mechanistic studies. This guide provides a comparative analysis of a hypothetical isotopic labeling strategy using 3-bromo-4-cyanopyridine derivatives against established alternatives for labeling pyridine-containing compounds, supported by experimental data and detailed protocols.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1] Consequently, the ability to introduce isotopic labels such as deuterium (²H), tritium (³H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into pyridine-containing drug candidates is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] While this compound is a versatile intermediate in the synthesis of various bioactive molecules, its direct use in isotopic labeling studies is not widely documented.[4][5][6] This guide will therefore explore a hypothetical labeling strategy for this compound and compare it with established methods.

Comparison of Isotopic Labeling Strategies

The choice of an appropriate isotopic labeling strategy depends on several factors including the desired isotope, the position of the label, the stage of the synthesis (early-stage vs. late-stage), and the complexity of the substrate. Here, we compare a hypothetical use-case of a this compound derivative with a prominent, recently developed method for ¹⁵N labeling of pyridines: the Zincke imine approach.

FeatureHypothetical Isotopic Labeling with this compound Derivative¹⁵N-Labeling via Zincke Imine Intermediates
Principle Late-stage functionalization, potentially involving bromine-lithium exchange followed by quenching with a labeled electrophile, or nucleophilic aromatic substitution of the bromine with a labeled nucleophile.Ring-opening of a ¹⁴N-pyridine to a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia source.[7][8]
Isotope(s) Primarily useful for introducing carbon isotopes (e.g., ¹³C, ¹⁴C) or potentially other labeled functional groups.Specifically designed for nitrogen-15 (¹⁵N) incorporation. Can be adapted for deuteration at C3 and C5 positions.[7][9]
Scope Dependent on the specific reaction used. Bromine-lithium exchange is sensitive to other functional groups. SₙAr requires strong activation.Broad scope, applicable to a range of substituted pyridines, including complex pharmaceuticals.[7][10]
Labeling Efficiency Variable, dependent on reaction yield and selectivity.Generally high, with >95% ¹⁵N incorporation reported in many cases.[7][8]
Stage of Labeling Can be applied in the late stages of a synthesis.Effective for late-stage labeling of complex molecules.[7]
Key Reagents Organolithium reagents, labeled electrophiles (e.g., ¹³CO₂, ¹⁴CO₂), or labeled nucleophiles.N-Tf₂ anhydride, dibenzylamine, ¹⁵NH₄Cl.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a hypothetical protocol for the ¹³C-labeling of a this compound derivative and a documented protocol for the ¹⁵N-labeling of 3-bromopyridine via the Zincke imine strategy.

Hypothetical Protocol: ¹³C-Carboxylation of this compound

This proposed method is based on standard organometallic chemistry to introduce a ¹³C-labeled carboxylic acid group.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • ¹³C-labeled carbon dioxide (¹³CO₂) gas

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol) and dissolve in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete bromine-lithium exchange.

  • Bubble ¹³CO₂ gas through the solution for 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ¹³C-labeled 4-cyano-3-pyridinecarboxylic acid.

Documented Protocol: ¹⁵N-Labeling of 3-Bromopyridine via Zincke Imine Intermediate

This protocol is adapted from the work of Smith et al. on the synthesis of ¹⁵N-pyridines.[7]

Materials:

  • 3-Bromopyridine

  • N-Trifluoromethanesulfonyl anhydride (Tf₂O)

  • Dibenzylamine

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Zincke Imine Formation: To a solution of 3-bromopyridine (1 mmol) in DCM (5 mL) at 0 °C, add Tf₂O (1.2 mmol). After 15 minutes, add dibenzylamine (2.4 mmol). Stir for 1 hour at room temperature. The resulting Zincke imine can be isolated by precipitation.

  • Ring Closure: To the isolated Zincke imine intermediate, add ¹⁵NH₄Cl (2 mmol) and NaOAc (2 mmol) in MeOH (5 mL).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).

  • The ¹⁵N-labeled 3-bromopyridine is then isolated and purified. Isotopic incorporation is determined by mass spectrometry. For 3-bromopyridine, this method has been reported to yield 99% isotopic incorporation.[7]

Visualizing Workflows and Pathways

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Final Product start This compound in anhydrous THF step1 1. Cool to -78°C 2. Add n-BuLi start->step1 Bromine-Lithium Exchange step2 Quench with ¹³CO₂ step1->step2 Carboxylation step3 Acidic Workup (HCl) step2->step3 end_node ¹³C-labeled 4-cyano-3-pyridinecarboxylic acid step3->end_node Purification G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_end Final Product start ¹⁴N-Pyridine Derivative step1 Activation with Tf₂O start->step1 step2 Ring opening with Dibenzylamine step1->step2 zincke Zincke Imine Intermediate step2->zincke step3 Ring closure with ¹⁵NH₄Cl zincke->step3 end_node ¹⁵N-Pyridine Derivative step3->end_node

References

A Comparative Guide to the Synthesis of 3-Cyanopyridine Derivatives: Methods and Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-cyanopyridine and its derivatives is of paramount importance, as this scaffold is a key building block in numerous pharmaceuticals and agrochemicals.[1][2][3] This guide provides an objective comparison of new and established synthetic methods, supported by experimental data, to aid in the selection of the most suitable route for a given application.

The strategic introduction of a nitrile group onto the pyridine ring is a critical transformation in organic synthesis.[1] A variety of methods have been developed, ranging from classical high-temperature reactions to modern, eco-friendly multicomponent approaches. This comparison focuses on key performance indicators such as yield, reaction conditions, substrate scope, and environmental impact.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for various synthetic routes to 3-cyanopyridine and its derivatives, allowing for a direct comparison of their efficiency and applicability.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsYield (%)Key AdvantagesLimitations
Ammoxidation of 3-Methylpyridine 3-MethylpyridineV₂O₅, MoO₃, or other metal oxidesVapor phase, 280–500 °C75–95%[4]High yield, suitable for industrial scale.[5]High temperatures, requires specialized equipment.[4][5]
Dehydration of Nicotinamide NicotinamidePhosphorus pentoxide (P₂O₅)15–20 mm Hg, high temperature83–84%[6][7]Good yield for the parent compound.Stoichiometric, harsh dehydrating agent, limited to lab scale.[7]
Rosenmund-von Braun Reaction Halopyridine (Br, I)Copper(I) cyanide (CuCN)High temperatures (150–250 °C), polar aprotic solvents.[1]VariableWell-established, reliable for certain substrates.High temperatures, stoichiometric copper cyanide, often requires harsh conditions.[1]
Cyanation of Pyridine N-oxides Pyridine N-oxideTrimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chlorideCHCl₃, 60°C, 20h or CH₃CN, 120°C, 12h69–95%[1]High regioselectivity for C2 and C4 positions, mild conditions.[1]Requires pre-synthesis of the N-oxide, potential for deoxygenation side reactions.[1]
One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines Aldehyde, Ketone, Malononitrile, Ammonium AcetateVarious catalysts (e.g., Animal bone meal, ZrP nanoparticles, Microwave)Solvent-free, 80-110°C or microwave irradiation80–92%[8][9][10]High atom economy, rapid, eco-friendly, diverse derivatives.[8][9]Primarily for 2-amino substituted derivatives.
Tandem Reaction Benzopyranonitriles, PyrrolidinesSodium hydroxideMild, metal-free conditionsUp to 97%[11]100% atom economy, novel derivatives, mild conditions.[11]Specific starting materials required.

Experimental Protocols

Detailed methodologies for key synthetic methods are provided below.

Ammoxidation of 3-Methylpyridine (Industrial Method)

The ammoxidation of 3-methylpyridine is the most prevalent industrial route to 3-cyanopyridine.[5] This process involves the vapor-phase reaction of 3-methylpyridine with ammonia and air at elevated temperatures over a solid-state catalyst.

Procedure: A gaseous mixture of 3-methylpyridine, ammonia, and air is passed through a reactor containing a catalyst bed, often composed of vanadium pentoxide (V₂O₅) mixed with other metal oxides like MoO₃ and TiO₂.[4][12] The reaction is typically carried out at temperatures between 280–500 °C.[4] For example, using a molybdenum catalyst on silica gel at 380 °C with a residence time of 2.5 seconds can achieve a 95% yield with 99% conversion.[4] The resulting 3-cyanopyridine is then isolated from the product stream, often by condensation and subsequent purification via distillation or recrystallization.[5][12]

Dehydration of Nicotinamide

A classical laboratory-scale synthesis of 3-cyanopyridine involves the dehydration of nicotinamide using a strong dehydrating agent.

Procedure: In a round-bottomed flask, 100 g of powdered nicotinamide is thoroughly mixed with 100 g of phosphorus pentoxide.[6] The flask is connected to a distillation apparatus, and the pressure is reduced to 15–20 mm Hg.[6] The mixture is heated vigorously with a free flame for 15–20 minutes, causing the product to distill over.[6] The collected distillate is then purified by redistillation at atmospheric pressure to yield 3-cyanopyridine with a boiling point of 205–208 °C and a melting point of 50–51 °C, achieving a yield of 83–84%.[6]

One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

Modern synthetic efforts have focused on developing environmentally friendly, one-pot procedures for constructing substituted 3-cyanopyridines.

Procedure (Microwave-assisted): A dry flask is charged with an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[9] The flask is placed in a microwave oven and irradiated for 7–9 minutes under solvent-free conditions.[9][13] After the reaction, the mixture is washed with ethanol, and the crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[9] This method is noted for its short reaction times and high yields.[9][13]

Procedure (Catalyzed by Animal Bone Meal): In a flask, an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and an alcohol (3 mL) are mixed. Doped animal bone meal is added as a catalyst. The mixture is then heated, achieving high yields of 80–92% in short reaction times of 10–15 minutes.[8] This method highlights the use of green catalysts.[8]

Visualization of Synthetic Strategy

The selection of an appropriate synthetic method depends on several factors, including the desired substitution pattern, scale of the reaction, and available starting materials. The following diagram illustrates a logical workflow for choosing a synthetic path.

G start Define Target 3-Cyanopyridine Derivative unsub Unsubstituted 3-Cyanopyridine? start->unsub sub Substituted Derivative? unsub->sub No scale Scale? unsub->scale Yes amino_sub 2-Amino-3-cyano Substitution Pattern? sub->amino_sub ind_method Industrial Scale: Ammoxidation of 3-Methylpyridine scale->ind_method Industrial lab_method Lab Scale: Dehydration of Nicotinamide scale->lab_method Lab other_sub Other Substitution? amino_sub->other_sub No mcr One-Pot Multicomponent Reaction amino_sub->mcr Yes rosenmund Rosenmund-von Braun (from Halopyridine) other_sub->rosenmund n_oxide Cyanation of Pyridine N-oxide other_sub->n_oxide tandem Tandem Reaction other_sub->tandem

Caption: Decision workflow for selecting a synthetic route to 3-cyanopyridine derivatives.

Conclusion

The synthesis of 3-cyanopyridine derivatives has evolved significantly, with modern methods offering greener and more efficient alternatives to classical approaches. For large-scale production of the parent 3-cyanopyridine, ammoxidation of 3-methylpyridine remains the industry standard. For laboratory synthesis of diverse, substituted derivatives, particularly those with a 2-amino group, one-pot multicomponent reactions provide a powerful and environmentally friendly strategy with high yields and operational simplicity. The choice of method should be guided by a careful consideration of the target molecule, required scale, and the principles of green chemistry.

References

A Researcher's Guide to the Cross-Coupling of 3-Bromo-4-cyanopyridine: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and predictable functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyridine moiety, in particular, is a privileged structure in a vast array of pharmaceuticals. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 3-Bromo-4-cyanopyridine, a versatile building block. While specific kinetic data for this substrate is not extensively available in the public domain, this guide compiles and compares performance data from analogous systems to provide valuable insights for reaction optimization. We will explore Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a detailed look at catalyst systems, experimental protocols, and expected outcomes.

Comparative Performance of Cross-Coupling Reactions

The cross-coupling of this compound is influenced by several factors. The electron-withdrawing nature of the cyano group can impact the reactivity of the C-Br bond, and the pyridine nitrogen can potentially coordinate to the palladium catalyst, influencing the catalytic cycle. The choice of catalyst, ligand, base, and solvent is therefore critical for achieving high yields and reaction efficiency. The following tables summarize typical reaction conditions and yields for various cross-coupling reactions of bromopyridines and other aryl bromides bearing electron-withdrawing groups, providing a baseline for what can be expected with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For electron-deficient substrates like this compound, the selection of a suitable catalyst and base is crucial.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012~85A standard, often effective system for a range of aryl bromides.[1]
PdCl₂(dppf)dppfK₃PO₄Dioxane10016~92Effective for more challenging substrates, including some aryl chlorides.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O806>90Buchwald-type ligands are often highly active for heteroaryl couplings.[2]
Pd/CNoneK₃PO₄H₂O1000.67100Heterogeneous catalyst showing high activity for bromo-substituted aryl substrates.[3]
Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. The regioselectivity and yield can be sensitive to the catalyst and reaction conditions.

Table 2: Comparison of Catalytic Systems for Heck Reaction of Aryl Bromides.

Catalyst SystemAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF1301.596High temperatures are often required for aryl bromides.[4]
Pd(OAc)₂ / P(o-tolyl)₃Butyl acrylateNaOAcDMF10024~80-90A classic Heck system.
3% Pd/CAcrylic acidK₃PO₄H₂O/EtOH1004~85Heterogeneous catalyst viable for Heck reactions in aqueous media.[3]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The reaction typically requires a copper(I) co-catalyst.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NDMF100372-96A standard system for the coupling of 2-amino-3-bromopyridines with various alkynes.[5]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003HighOptimized conditions for 2-amino-3-bromopyridines.[5]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt0.5-1842-96A copper-free system effective at room temperature for a range of aryl bromides.[6]
Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is often critical for success, especially with potentially inhibiting substrates like pyridines.

Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃XPhosLiHMDSTHF6516Moderate to HighEffective for the amination of 3-halo-2-aminopyridines.[6]
Pd₂(dba)₃BINAPNaOtBuToluene80460A common system for the amination of bromopyridines.[7]
Pd(OAc)₂RuPhosLiHMDSTHF651683RuPhos precatalyst showed high yield for amination of 3-bromo-2-aminopyridine.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting kinetic analyses. Below are generalized methodologies for performing and monitoring the kinetics of palladium-catalyzed cross-coupling reactions.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a general procedure for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., cold diethyl ether)

  • HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Initiation: At time zero, add the palladium catalyst to the stirring reaction mixture.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the cold quenching solution.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material, product, and any byproducts relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

General Protocol for Kinetic Analysis of Heck Reaction

This protocol describes a general method for monitoring the Heck reaction using Gas Chromatography (GC).

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Internal standard (e.g., tetradecane)

  • Quenching solution (e.g., saturated NH₄Cl solution)

Procedure:

  • Reaction Setup: To a sealed reaction tube under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (2.0 equiv.), the ligand, and the internal standard.

  • Solvent Addition: Add the anhydrous solvent to the reaction tube.

  • Initiation: Add the palladium catalyst to the mixture, seal the tube, and place it in a preheated oil bath or heating block.

  • Sampling: At specified time points, remove the tube from the heat source and rapidly cool it. Open the tube and take an aliquot, which is then quenched.

  • Analysis: Analyze the quenched samples by GC to quantify the formation of the product.

  • Data Analysis: Construct a concentration versus time plot to determine the reaction rate.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII R-X Transmetal Transmetalation (R'-B(OR)₂) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R R'-B(OR)₂ Base PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII R-X OxAdd Oxidative Addition (R-X) PdII_alkene R-Pd(II)-X(L_n)(alkene) PdII->PdII_alkene Alkene Coord Alkene Coordination PdII_alkyl (Alkyl)-Pd(II)-X(L_n) PdII_alkene->PdII_alkyl Insertion Migratory Insertion HPdX H-Pd(II)-X(L_n) PdII_alkyl->HPdX Product BetaElim β-Hydride Elimination Product Substituted Alkene HPdX->Pd0 Base BaseElim Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition (R-X) PdII_alkynyl R-Pd(II)-C≡CR'(L_n) PdII->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Product R-C≡CR' PdII_alkynyl->Product Reductive Elimination CuX CuX CuAlkynyl Cu-C≡CR' CuX->CuAlkynyl CuAlkynyl->PdII Alkyne H-C≡CR' Alkyne->CuAlkynyl Base Base Base->CuAlkynyl Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)(NHR₂)-X(L_n)] PdII->PdII_amine R₂NH AmineCoord Amine Coordination (R₂NH) PdII_amido Ar-Pd(II)-NR₂(L_n) PdII_amine->PdII_amido Base Deprotonation Deprotonation (Base) PdII_amido->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ Experimental_Workflow cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Weigh Reagents: This compound, Coupling Partner, Base, Internal Standard Inert Setup Reaction Under Inert Atmosphere Reagents->Inert Solvent Prepare & Degas Solvent Solvent->Inert Initiate Initiate Reaction (Add Catalyst at t=0) Inert->Initiate Sample Take Aliquots at Predetermined Time Intervals Initiate->Sample Quench Immediately Quench Aliquots Sample->Quench Analysis Analyze Samples (HPLC or GC) Quench->Analysis Plot Plot Concentration vs. Time Analysis->Plot Kinetics Determine Initial Rate and Kinetic Parameters Plot->Kinetics

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-cyanopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-4-cyanopyridine, ensuring the protection of laboratory personnel and the environment.

This compound is a toxic compound if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1] Adherence to strict disposal protocols is therefore essential. The following procedures have been compiled from safety data sheets (SDS) to provide clear and actionable guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be in a well-ventilated area and to wear the appropriate Personal Protective Equipment (PPE).[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a NIOSH/MSHA approved respirator.[2][3]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the chemical itself, any contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[3]

  • Keep this compound waste separate from incompatible materials, such as strong oxidizing agents and strong acids.[2][3]

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, screw-top cap.[3]

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3] Do not use abbreviations.

Step 3: On-site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area must be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3] Ensure secondary containment is in place to mitigate any potential leaks.[3]

Step 4: Final Disposal

  • The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[3] Do not attempt to dispose of this chemical yourself.[3]

  • One possible disposal method that may be used by a licensed facility is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and control access to the spill area.

  • Wear PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into an airtight, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any exposure, follow the first-aid measures outlined in the SDS, which include rinsing the affected area with plenty of water and seeking immediate medical attention.[2][4]

Table 2: Hazard Summary for this compound

Hazard ClassGHS Category
Acute Toxicity (Oral, Dermal, Inhalation) Category 3
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2A

Source: TCI Safety Data Sheet

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: Have 3-Bromo-4- cyanopyridine Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify as Hazardous Waste ppe->identify_waste segregate_waste Segregate from Incompatible Materials identify_waste->segregate_waste containerize Place in Labeled, Sealed Container segregate_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-Bromo-4-cyanopyridine, including detailed operational and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₆H₃BrN₂[1][2][3]
Molecular Weight 183.01 g/mol [1][2]
Appearance White to gray to brown powder or crystal[2]
Melting Point 91 - 95 °C[2]
Boiling Point Not available
Solubility Soluble in water[4]
CAS Number 13958-98-0[1][2]

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The GHS classification highlights its primary health risks.

Hazard ClassCategory
Acute Toxicity, Oral Category 3 or 4[1]
Acute Toxicity, Dermal Category 3[1]
Acute Toxicity, Inhalation Category 3[1]
Skin Corrosion/Irritation Category 2[1][4]
Serious Eye Damage/Eye Irritation Category 2A[1][4]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[4][5]

Signal Word: Danger[1]

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][6]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[5][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[8]

Protection TypeSpecification
Eye Protection Safety goggles or glasses meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield may be required for larger quantities or when there is a risk of splashing.[8][9]
Hand Protection Impervious gloves (e.g., nitrile rubber).[8]
Skin and Body Protection Impervious protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of work.[8]
Respiratory Protection A dust respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator should be used, especially in poorly ventilated areas or when dust may be generated. Respirators must be approved under appropriate government standards.[8]

Experimental Protocol: Safe Handling and Usage

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[10][11]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Don all required PPE as specified in the table above before handling the compound.[8]

  • Do not eat, drink, or smoke in the laboratory.[8][12]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][13]

3. Handling the Compound:

  • Avoid generating dust.[8]

  • Use a closed system whenever possible to minimize exposure.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8][13]

  • Store locked up.[8][13]

  • Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7][8]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[4][8][13]
Skin Contact Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Call a POISON CENTER or doctor/physician.[4][8][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][8][13]
Ingestion Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.[4][8][13]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[8]

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and place it into a sealed, airtight container for disposal.[8]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevent the spilled material from entering drains.[8]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[8]

  • Waste is classified as hazardous.[4]

  • Dispose of the container to a hazardous or special waste collection point.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Risk Assessment b Don PPE a->b c Prepare Work Area (Fume Hood, Spill Kit) b->c d Weighing and Transfer (in Fume Hood) c->d Proceed to Handling e Reaction Setup d->e j Spill Response d->j If Spill Occurs f Decontaminate Glassware e->f Post-Experiment k First Aid e->k If Exposure Occurs g Dispose of Waste (Properly Labeled) f->g h Clean Work Area g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.